molecular formula C28H34O14 B190377 Isosakuranetin-7-neohesperidoside CAS No. 14941-08-3

Isosakuranetin-7-neohesperidoside

Número de catálogo: B190377
Número CAS: 14941-08-3
Peso molecular: 594.6 g/mol
Clave InChI: NLAWPKPYBMEWIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-poncirin is a flavanone glycoside that is 4'-methoxy-5,7-dihydroxyflavanone attached to a neohesperidose (alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose) residue via a glycosidic linkage. It has been isolated from the fruits of Poncirus trifoliata and exhibits inhibitory activity against liopolysaccharide (LPS)-induced prostaglandin E2 and interleukin-6 (IL-6) production. It has a role as a plant metabolite. It is a monomethoxyflavanone, a flavanone glycoside, a disaccharide derivative, a neohesperidoside and a member of 4'-methoxyflavanones. It is functionally related to a 4'-methoxy-5,7-dihydroxyflavanone.
Poncirin has been reported in Micromeria graeca, Citrus medica, and other organisms with data available.
isolated from the fructus of Poncirus trifoliata;  structure in first source

Propiedades

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAWPKPYBMEWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Poncirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14941-08-3
Record name (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poncirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Poncirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biological activity of Poncirin in Poncirus trifoliata extracts

Future investigations should focus on several key areas. Firstly, while many mechanisms have been elucidated, a deeper understanding of the direct molecular targets of poncirin is needed. Secondly, comprehensive pharmacokinetic and toxicological studies are essential to evaluate its drug-likeness and safety profile for potential clinical applications. Finally, bioassay-guided isolation and mechanism-based studies on other compounds from Poncirus trifoliata will be crucial to fully understand the synergistic effects that may contribute to the plant's traditional therapeutic efficacy. [2]The journey of poncirin from a traditional remedy to a potential modern therapeutic agent is a compelling example of natural product drug discovery, and its continued exploration holds significant promise for addressing a range of human health complications. [9]

References

  • Poncirin Impact on Human HER2 Breast Cancer Cells: Inhibiting Proliferation, Metastasis, and Tumor Growth in Mice Potentially through The PI3K/AKT Pathway. (2024). Cell Journal, 26(8), 496-504. [Link]

  • Patel, D. K. (2021). Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(11), 1974-1981. [Link]

  • Ullah, H., et al. (2022). Comprehensive in vivo and in silico approaches to explore the hepatoprotective activity of poncirin against paracetamol toxicity. Inflammopharmacology, 30(1), 243-257. [Link]

  • Saralamma, V. V., et al. (2015). Poncirin Induces Apoptosis in AGS Human Gastric Cancer Cells through Extrinsic Apoptotic Pathway by up-Regulation of Fas Ligand. International Journal of Molecular Sciences, 16(9), 22676-22691. [Link]

  • Li, Y., et al. (2021). Poncirin ameliorates oxygen glucose deprivation/reperfusion injury in cortical neurons via inhibiting NOX4-mediated NLRP3 inflammasome activation. Neurochemistry International, 148, 105108. [Link]

  • Wang, Y., et al. (2020). Poncirin suppresses lipopolysaccharide (LPS)-induced microglial inflammation and ameliorates brain ischemic injury in experimental stroke in mice. Annals of Translational Medicine, 8(21), 1344. [Link]

  • Kim, D. I., et al. (2008). Bioactivity of flavonoid compounds from Poncirus trifoliata L. (Family: Rutaceae) against the dengue vector, Aedes aegypti L. (Diptera: Culicidae). Journal of Asia-Pacific Entomology, 11(3), 143-146. [Link]

  • Bioactivity of flavonoid compounds from Poncirus trifoliata L. (Family: Rutaceae) against the dengue vector, Aedes aegypti L. (Diptera: Culicidae) | Request PDF. (2008). ResearchGate. [Link]

  • Poncirin Impact on Human HER2 Breast Cancer Cells: Inhibiting Proliferation, Metastasis, and Tumor Growth in Mice Potentially through The PI3K/AKT Pathway. (2024). Cell Journal. [Link]

  • Poncirin Impact on Human HER2 Breast Cancer Cells: Inhibiting Proliferation, Metastasis, and Tumor Growth in Mice Potentially through The PI3K/AKT Pathway. (2024). PubMed. [Link]

  • Poncirin. (n.d.). Grokipedia. [Link]

  • Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway. (n.d.). Scholars@Duke. [Link]

  • trifoliate orange (poncirus trifoliata) - shrub facts seasonal care nutritional benefits. (n.d.). Philadelphia Orchard Project. [Link]

  • Shin, K. H., et al. (1992). Biological Active Components of Fruits of Poncirus trifoliata. Yakhak Hoeji, 36(6), 450-455. [Link]

  • Zhang, Y., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. Foods, 11(11), 1667. [Link]

  • Lamichhane, G., et al. (2023). Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. Molecules, 28(1), 237. [Link]

  • Kim, H. J., & Lee, W. (2018). Phytotherapeutic effects of the fruits of Poncirus trifoliata (L.) Raf. on cancer, inflammation, and digestive dysfunction. Phytotherapy Research, 32(3), 428-438. [Link]

  • Comprehensive in vivo and in silico approaches to explore the hepatoprotective activity of poncirin against paracetamol toxicity. (2022). ProQuest. [Link]

  • Comprehensive In Vivo and In Silico Approaches to Explore the Hepatoprotective Activity of Poncirin Against the Paracetamol Toxicity. (2021). ResearchGate. [Link]

  • Phytotherapeutic effects of the fruits of Poncirus trifoliata (L.) Raf. on cancer, inflammation, and digestive dysfunction | Request PDF. (2018). ResearchGate. [Link]

  • Afridi, R., et al. (2019). Anti-hyperalgesic properties of a flavanone derivative Poncirin in acute and chronic inflammatory pain models in mice. BMC Pharmacology and Toxicology, 20(1), 57. [Link]

  • Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species. (2021). ResearchGate. [Link]

  • Kim, D. H., et al. (1998). Metabolism of Poncirin by Intestinal Bacteria. Yakhak Hoeji, 42(4), 446-452. [Link]

  • Lv, X., et al. (2013). Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. International Journal of Molecular Sciences, 14(5), 8684-8697. [Link]

  • Effect of treatment with poncirin on biochemical parameters. (n.d.). ResearchGate. [Link]

  • Bae, E. A., et al. (1999). Anti-Helicobacter pylori activity of the metabolites of poncirin from Poncirus trifoliata by human intestinal bacteria. Biological & Pharmaceutical Bulletin, 22(4), 422-424. [Link]

  • Phytochemical analysis of trifoliate orange during fermentation by HPLC-DAD-ESI-MS. (2020). ResearchGate. [Link]

  • The effect of the poncirin with the various targets were studied using... (n.d.). ResearchGate. [Link]

  • Zbarsky, V., et al. (2016). Neurodegenerative Diseases: Might Citrus Flavonoids Play a Protective Role? Nutrients, 8(10), 604. [Link]

  • Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update. (n.d.). MDPI. [Link]

  • Method for preparing poncirin. (2014).
  • Ingredient: Poncirin. (n.d.). Caring Sunshine. [Link]

  • Ali, M. Y., et al. (2020). Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway in insulin resistant C2C12 cells with anti-glycation capacities. Bioorganic Chemistry, 102, 104061. [Link]

  • Chemical structure of poncirin (A) and isosakuranetin (B). (n.d.). ResearchGate. [Link]

  • Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. (2013). ResearchGate. [Link]

  • Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. (2022). MDPI. [Link]

  • Anti-hyperalgesic activities of poncirin in acute inflammatory pain... (2019). ResearchGate. [Link]

  • Shin, Y. W., et al. (2009). Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytotherapy Research, 23(12), 1748-1753. [Link]

Sources

Therapeutic Potential of Poncirin: A Technical Deep Dive into Anti-Inflammatory Mechanisms and Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Poncirin for Anti-Inflammatory Diseases Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Poncirin (Ponciridin) is a flavanone glycoside (7-O-neohesperidoside) predominantly isolated from the immature dried fruits of Poncirus trifoliata (Rutaceae). While traditional pharmacopeia has utilized Poncirus extracts for gastrointestinal and allergic disorders, modern molecular pharmacology has identified Poncirin as a potent, specific inhibitor of the NF-κB inflammatory cascade and a modulator of the Th17/Treg immune axis .

Critically, recent pharmacokinetic studies reveal that Poncirin acts largely as a prodrug. Its therapeutic efficacy is significantly amplified following deglycosylation by gut microbiota into its aglycone form, Ponciretin (Isosakuranetin). This whitepaper synthesizes the mechanistic grounding, preclinical validation, and experimental protocols required to evaluate Poncirin as a lead candidate for treating inflammatory bowel disease (IBD), gastritis, and endotoxin-mediated shock.

Molecular Mechanisms of Action[1][2][3]

The TLR4/NF-κB Axis Blockade

The primary anti-inflammatory mechanism of Poncirin is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. Unlike non-specific NSAIDs, Poncirin targets the upstream signaling events initiated by Toll-Like Receptor 4 (TLR4).

  • TLR4 Antagonism: Poncirin competitively inhibits the binding of Lipopolysaccharide (LPS) to the TLR4/MD-2 complex on the surface of macrophages. This prevents the recruitment of the adaptor protein MyD88.

  • Inhibition of IKK Activation: By blocking upstream signaling, Poncirin prevents the phosphorylation of IκB Kinase (IKK).

  • Stabilization of IκB-α: Under basal conditions, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκB-α. Poncirin treatment prevents the phosphorylation and subsequent ubiquitin-proteasomal degradation of IκB-α.[1]

  • Prevention of Nuclear Translocation: Consequently, the p65 subunit fails to translocate to the nucleus, halting the transcription of pro-inflammatory genes including iNOS, COX-2, TNF-α, and IL-6.

Th17/Treg Immune Modulation

In adaptive immunity models (specifically colitis), Poncirin and Ponciretin correct the imbalance between Th17 (pro-inflammatory) and Treg (anti-inflammatory) cells.[2]

  • Downregulation: Suppresses IL-17 expression and STAT3 phosphorylation.

  • Upregulation: Enhances Foxp3 expression, promoting Treg differentiation.

Mechanistic Pathway Visualization

Poncirin_Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates Poncirin Poncirin/Ponciretin Poncirin->TLR4 Blocks Binding NFkB_Nuc NF-κB (Nucleus) Poncirin->NFkB_Nuc Inhibits Translocation MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκB-α (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkBa->NFkB_Cyto Degradation releases NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2) NFkB_Nuc->DNA Transcription Inflammation Inflammatory Response DNA->Inflammation

Figure 1: Signal transduction pathway illustrating Poncirin's dual inhibition of TLR4 binding and NF-κB nuclear translocation.

Preclinical Evidence & Validation

In Vitro Validation (Macrophage Model)

Studies utilizing RAW 264.7 murine macrophages stimulated with LPS (1 µg/mL) demonstrate dose-dependent inhibition.

Table 1: Quantitative Effects of Poncirin on Inflammatory Markers (RAW 264.7)

MarkerMethodologyEffect at 10 µMEffect at 50 µMCausality
NO Production Griess Assay~15% Inhibition>60% InhibitionDirect suppression of iNOS enzyme expression.
PGE2 ELISA~10% Inhibition>55% InhibitionDownregulation of COX-2 protein levels.
TNF-α RT-PCRSignificantHighly SignificantTranscriptional blockade via NF-κB inhibition.
Cell Viability MTT Assay>95% (No Toxicity)>90% (No Toxicity)Confirms effects are anti-inflammatory, not cytotoxic.
In Vivo Validation (Colitis & Liver Injury)
  • TNBS-Induced Colitis (Mice): Oral administration of Poncirin (10-50 mg/kg) significantly reduced colon shortening and myeloperoxidase (MPO) activity. The study highlighted that the metabolite Ponciretin was more potent, suggesting the importance of gut microbiota in bioactivation.

  • CCl4-Induced Liver Injury: Poncirin attenuated hepatotoxicity by reducing oxidative stress (MDA levels) and restoring antioxidant enzyme activity (SOD, Catalase), alongside suppressing inflammatory cytokines.

Pharmacokinetics: The Prodrug Paradigm

Poncirin is a glycoside.[3][4][5][6][7][8] Upon oral administration, it exhibits low bioavailability in its native form.

  • Ingestion: Poncirin enters the gastrointestinal tract.[9]

  • Hydrolysis: Gut microbiota (specifically Bacteroides spp.) cleave the neohesperidose sugar moiety.

  • Absorption: The aglycone, Ponciretin (Isosakuranetin) , is absorbed into the systemic circulation.

  • Action: Ponciretin exhibits higher lipophilicity and cellular permeability, driving the potent anti-inflammatory effects observed in vivo.

Research Implication: In vitro assays using only Poncirin may underestimate therapeutic potential if the cell lines lack the enzymatic capacity to deglycosylate the compound. Co-treatment with glycosidases or direct use of Ponciretin is recommended for mechanistic precision.

Detailed Experimental Protocols

Protocol A: Assessment of NF-κB Nuclear Translocation (Western Blot)

Rationale: This protocol validates the specific blockade of the p65 subunit's movement from cytoplasm to nucleus, the hallmark of Poncirin's mechanism.

Reagents:

  • RAW 264.7 Cells[10][11][12][6][13][14][15][16][17]

  • LPS (Escherichia coli 055:B5)

  • Poncirin (dissolved in DMSO, final concentration <0.1%)

  • Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER™)

Workflow:

  • Seeding: Seed cells at

    
     cells/dish in DMEM + 10% FBS. Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing Poncirin (0, 10, 30, 50 µM). Incubate for 1 hour .

    • Note: Pre-treatment is critical to allow cellular uptake before the rapid LPS signaling cascade begins.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to the media. Incubate for 30 minutes .

    • Causality: 30 minutes is the peak window for NF-κB translocation; longer incubation measures transcriptional products, not translocation.

  • Fractionation: Wash cells with ice-cold PBS. Harvest and process using the Nuclear/Cytoplasmic Extraction Kit to separate fractions.

  • Blotting:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-NF-κB p65 (1:1000).

    • Loading Controls: Anti-β-actin (Cytoplasmic), Anti-Lamin B1 (Nuclear).

  • Analysis: A reduction in nuclear p65 band intensity in Poncirin-treated lanes compared to LPS-only control confirms inhibition.

Protocol B: Experimental Workflow Visualization

Experimental_Workflow Cell_Culture RAW 264.7 Macrophage Seeding Pre_Treat Pre-treatment (Poncirin 10-50µM) 1 Hour Cell_Culture->Pre_Treat LPS_Stim LPS Stimulation (1µg/mL) Pre_Treat->LPS_Stim Branch Timepoint LPS_Stim->Branch Assay_30min 30 Mins: Nuclear Extraction Branch->Assay_30min Mechanistic Assay_24hr 24 Hours: Supernatant/Lysate Branch->Assay_24hr Functional Readout_WB Western Blot (p65 Translocation) Assay_30min->Readout_WB Readout_NO Griess Assay (NO Production) Assay_24hr->Readout_NO Readout_ELISA ELISA (PGE2, TNF-α) Assay_24hr->Readout_ELISA

Figure 2: Standardized experimental workflow for validating anti-inflammatory efficacy in vitro.

References

  • Kim, J. B., et al. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Biological and Pharmaceutical Bulletin. Link

  • Kang, G. D., & Kim, D. H. (2016). Poncirin and its metabolite ponciretin attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance.[2] Journal of Ethnopharmacology. Link

  • Ullah, H., et al. (2020). Poncirin attenuates CCL4-induced liver injury through inhibition of oxidative stress and inflammatory cytokines in mice.[4] BMC Complementary Medicine and Therapies. Link

  • Guo, X., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice.[9] Antioxidants.[3][11][18][4][14][19] Link

Sources

An In-depth Technical Guide to the Inhibition of PGE2 and IL-6 Production in Macrophages by Poncirin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular mechanisms and experimental protocols associated with the inhibitory effects of poncirin on prostaglandin E2 (PGE2) and interleukin-6 (IL-6) production in macrophages. It is intended for researchers, scientists, and professionals in drug development engaged in the study of inflammation and the discovery of novel therapeutic agents.

Introduction: The Inflammatory Nexus of Macrophages, PGE2, and IL-6

Macrophages are pivotal players in the innate immune system, orchestrating inflammatory responses to pathogens and tissue damage. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages initiate a signaling cascade that results in the production of pro-inflammatory mediators. Among these, prostaglandin E2 (PGE2) and interleukin-6 (IL-6) are of paramount importance.

PGE2 is a lipid mediator synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It is a potent inflammatory molecule involved in vasodilation, fever, and pain. IL-6 is a pleiotropic cytokine that plays a central role in the acute phase response, hematopoiesis, and the regulation of immune responses. While essential for host defense, the dysregulation of PGE2 and IL-6 production is implicated in the pathophysiology of numerous chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and certain cancers. Consequently, the identification of molecules that can modulate the production of these mediators is a key focus of anti-inflammatory drug discovery.

Poncirin, a flavanone glycoside predominantly found in the immature fruits of Poncirus trifoliata, has emerged as a promising anti-inflammatory agent.[1] Extensive research has demonstrated its ability to suppress the production of inflammatory mediators, including PGE2 and IL-6, in activated macrophages.[1][2] This guide will delve into the molecular mechanisms underlying these inhibitory effects and provide detailed protocols for their investigation.

Molecular Mechanisms of Poncirin-Mediated Inhibition

The anti-inflammatory properties of poncirin in macrophages are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The most well-documented of these is the nuclear factor-kappa B (NF-κB) pathway, with growing evidence also implicating the mitogen-activated protein kinase (MAPK) cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation. In resting macrophages, NF-κB dimers, typically a heterodimer of p50 and p65 (RelA), are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), most notably IκBα. Upon stimulation with LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, including those encoding for COX-2 (the inducible enzyme responsible for PGE2 synthesis) and IL-6, thereby initiating their transcription.

Poncirin has been shown to potently inhibit the NF-κB signaling pathway at several key junctures.[1][2] Studies have demonstrated that poncirin treatment of LPS-stimulated macrophages leads to a reduction in the phosphorylation and subsequent degradation of IκBα.[2] By stabilizing the IκBα protein, poncirin effectively prevents the release and nuclear translocation of the p65 subunit of NF-κB.[3] This, in turn, leads to a downstream suppression of COX-2 and IL-6 gene expression at both the mRNA and protein levels.[1][2]

NF_kB_Inhibition_by_Poncirin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65-p50 (Cytoplasm) IKK->IkBa_p65_p50 Phosphorylation p_IkBa_p65_p50 p-IκBα-p65-p50 Proteasome Proteasome p_IkBa_p65_p50->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 (Nucleus) Proteasome->p65_p50_nuc Release & Nuclear Translocation Gene_Expression COX-2 & IL-6 Gene Expression p65_p50_nuc->Gene_Expression Transcription PGE2_IL6 PGE2 & IL-6 Production Gene_Expression->PGE2_IL6 Poncirin Poncirin Poncirin->IKK Inhibition

Caption: Poncirin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, represents another critical set of signaling pathways activated by LPS in macrophages. These kinases regulate a wide array of cellular processes, including inflammation, by phosphorylating and activating downstream transcription factors and other proteins.

There is compelling evidence to suggest that poncirin's anti-inflammatory effects are also mediated, in part, through the modulation of MAPK signaling. Studies in LPS-stimulated microglial cells, which are the resident macrophages of the central nervous system, have shown that poncirin can suppress the phosphorylation of ERK1/2 and JNK.[3][4] The activation of these MAPK pathways is known to contribute to the production of pro-inflammatory mediators. While more direct evidence in peripheral macrophage cell lines is still emerging, these findings strongly suggest that the inhibitory effects of poncirin on PGE2 and IL-6 production may involve the dampening of ERK and JNK signaling cascades.

MAPK_Modulation_by_Poncirin LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors Activation p_JNK->Transcription_Factors Activation Gene_Expression COX-2 & IL-6 Gene Expression Transcription_Factors->Gene_Expression Poncirin Poncirin Poncirin->ERK Inhibition Poncirin->JNK Inhibition

Caption: Poncirin is proposed to inhibit the ERK and JNK MAPK pathways, thereby reducing the activation of downstream transcription factors.

Quantitative Analysis of Poncirin's Inhibitory Effects

The inhibitory effects of poncirin on PGE2 and IL-6 production in macrophages are dose-dependent. The following table summarizes the typical findings from in vitro studies using the RAW 264.7 macrophage cell line.

ParameterTreatmentConcentration RangeObserved EffectReference
PGE2 Production Poncirin + LPS10 - 100 µMDose-dependent reduction in PGE2 levels in culture supernatant.[4]
IL-6 Production Poncirin + LPS10 - 100 µMDose-dependent reduction in IL-6 levels in culture supernatant.[1][2]
COX-2 Protein Expression Poncirin + LPS10 - 100 µMDose-dependent inhibition of LPS-induced COX-2 protein expression.[2]
IL-6 mRNA Expression Poncirin + LPS10 - 100 µMDose-dependent suppression of LPS-induced IL-6 mRNA levels.[2]
IκBα Degradation Poncirin + LPS10 - 100 µMInhibition of LPS-induced IκBα degradation.[2]
p65 Nuclear Translocation Poncirin + LPS10 - 100 µMReduction in the nuclear translocation of the p65 subunit of NF-κB.[3]
ERK Phosphorylation Poncirin + LPS12.5 - 50 µMDose-dependent suppression of LPS-induced ERK1/2 phosphorylation.[3]
JNK Phosphorylation Poncirin + LPS12.5 - 50 µMDose-dependent suppression of LPS-induced JNK phosphorylation.[3]

Experimental Protocols

To facilitate the investigation of poncirin's anti-inflammatory effects, this section provides detailed, step-by-step protocols for key experiments.

Macrophage Culture and Stimulation

This protocol describes the culture of the RAW 264.7 murine macrophage cell line and their stimulation with LPS to induce an inflammatory response.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Poncirin

  • 6-well or 24-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well or 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM containing 10% FBS.

  • Pre-treat the cells with various concentrations of poncirin (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and PGE2 measurement, or shorter time points for signaling studies). Include a non-stimulated control group.

  • After the incubation period, collect the cell culture supernatant for PGE2 and IL-6 quantification and lyse the cells for protein or RNA analysis.

Quantification of PGE2 and IL-6 by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method for quantifying the levels of PGE2 and IL-6 in cell culture supernatants.

Materials:

  • PGE2 ELISA kit

  • IL-6 ELISA kit

  • Collected cell culture supernatants

  • Microplate reader

Procedure (General Outline):

  • Prepare the standards and samples according to the ELISA kit manufacturer's instructions.

  • Add the standards and samples to the wells of the antibody-coated microplate.

  • Incubate the plate as per the kit protocol to allow for the binding of the target molecule.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of PGE2 and IL-6 in the samples by interpolating from the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the general procedure for analyzing the activation of the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from treated and untreated macrophages

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation Culture RAW 264.7 Culture Treatment Poncirin Pre-treatment + LPS Stimulation Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Lysate Prepare Cell Lysate Treatment->Lysate ELISA PGE2 & IL-6 ELISA Supernatant->ELISA WesternBlot Western Blot (NF-κB & MAPK) Lysate->WesternBlot InhibitionData Inhibition of PGE2 & IL-6 ELISA->InhibitionData PathwayData Modulation of Signaling Pathways WesternBlot->PathwayData

Sources

Molecular weight and physical properties of Isosakuranetin-7-neohesperidoside

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Status: Definitive Guide for R&D Applications

Executive Summary

Isosakuranetin-7-neohesperidoside, universally recognized in pharmacognosy as Poncirin , is a bioactive flavanone glycoside predominantly isolated from Poncirus trifoliata and Citrus reticulata.[1][2][3][4][5][6] Unlike its rutinoside isomer (Didymin), Poncirin features a neohesperidose moiety attached to the 7-position of the aglycone Isosakuranetin.[3][7]

This technical guide synthesizes the physicochemical profile, isolation methodologies, and mechanistic pharmacodynamics of Poncirin. It is designed to serve as a primary reference for researchers investigating metabolic syndrome, osteoblast differentiation, and inflammatory signaling cascades.

Physicochemical Characterization

Precise characterization is the bedrock of reproducible data. The following parameters define the analytical standard for Poncirin.

Table 1: Chemical & Physical Constants
ParameterSpecification
Common Name Poncirin
IUPAC Name (2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
CAS Registry Number 14941-08-3
Molecular Formula C₂₈H₃₄O₁₄
Molecular Weight 594.56 g/mol
Aglycone Isosakuranetin (4'-methoxy-5,7-dihydroxyflavanone)
Sugar Moiety Neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose)
Appearance Off-white to pale yellow crystalline powder
Melting Point 210 – 211 °C
Solubility Soluble in DMSO (≥2.5 mg/mL), Methanol, warm Ethanol; Poorly soluble in water
UV Maxima (MeOH) ~280 nm (Band II), ~325 nm (Band I - shoulder)

Structural Identification & Mass Spectrometry

Differentiation between Poncirin and its isomers relies on specific fragmentation patterns in Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Precursor Ion:

    
    [1]
    
  • Primary Fragmentation: Loss of the neohesperidose sugar moiety (

    
    ).
    
  • Characteristic Daughter Ion:

    
     (Isosakuranetin aglycone).
    
  • Secondary Fragmentation: Further Retro-Diels-Alder (RDA) cleavage of the C-ring typically yields ions at

    
     and 
    
    
    
    .

Advanced Extraction & Purification Protocol

While simple solvent extraction yields crude flavonoid mixtures, high-purity isolation requires High-Speed Counter-Current Chromatography (HSCCC) . This method eliminates irreversible adsorption often seen with silica gel columns.

Protocol: Isolation from Poncirus trifoliata (Dried Immature Fruits)
Phase A: Crude Extraction[7]
  • Maceration: Pulverize dried fruits (1.0 kg) and extract with 80% Ethanol (10 L) under ultrasonication for 60 minutes at 50°C.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 50°C to obtain a crude syrup.

  • Defatting: Suspend syrup in water and partition with Petroleum Ether (3x) to remove lipids and chlorophyll. Discard the organic layer.

  • Enrichment: Pass the aqueous layer through a D101 Macroporous Resin column.

    • Wash with water (remove sugars/acids).

    • Elute with 50% Ethanol . Collect and dry this fraction (Flavonoid-enriched fraction).

Phase B: HSCCC Purification
  • Solvent System: Chloroform : Methanol : n-Butanol : Water (4 : 3 : 0.5 : 2, v/v).[8]

  • Apparatus Setup:

    • Fill the coil with the upper phase (Stationary Phase).

    • Rotate apparatus at 850 rpm .

    • Pump lower phase (Mobile Phase) at 2.0 mL/min head-to-tail.

  • Injection: Dissolve 100 mg of enriched fraction in 5 mL of biphasic solvent; inject after hydrodynamic equilibrium is established.

  • Collection: Monitor UV at 280 nm. Poncirin typically elutes between 120–150 minutes (verify with standard).

Visualization: Purification Workflow

ExtractionWorkflow Raw Dried Poncirus trifoliata Extract 80% EtOH Extraction (Ultrasonic, 50°C) Raw->Extract Defat Lipid Removal (Petroleum Ether Partition) Extract->Defat Resin D101 Resin Enrichment (Elute w/ 50% EtOH) Defat->Resin Aqueous Phase HSCCC HSCCC Purification (Chl:MeOH:BuOH:H2O) Resin->HSCCC Flavonoid Fraction Pure Pure Poncirin (>98%) HSCCC->Pure Target Peak Collection

Figure 1: Step-by-step isolation workflow from raw biomass to analytical grade compound using HSCCC.[5]

Analytical Quantification (HPLC-DAD Method)

For routine quality control or pharmacokinetic studies, the following HPLC protocol ensures separation from interfering polymethoxyflavones.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm).

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: 280 nm.[7][8][9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[10]

    • Solvent B: Acetonitrile.[7]

  • Gradient Program:

    • 0–10 min: 15% → 25% B

    • 10–25 min: 25% → 45% B

    • 25–35 min: 45% → 80% B

    • 35–40 min: 80% B (Isocratic wash)

Mechanism of Action: The PI3K/Akt Axis

Poncirin exerts significant antidiabetic and osteogenic effects. A critical mechanism involves the modulation of the PI3K/Akt signaling pathway , particularly in insulin-resistant tissues (skeletal muscle) and mesenchymal stem cells.

Mechanistic Pathway Description[1][3][17][18]
  • Receptor Activation: Poncirin interaction enhances the phosphorylation of the Insulin Receptor Substrate-1 (IRS-1).

  • Signal Transduction: Phosphorylated IRS-1 recruits and activates Phosphoinositide 3-kinase (PI3K).

  • Effector Activation: PI3K generates PIP3, recruiting Akt (Protein Kinase B) to the membrane, where it is phosphorylated (p-Akt).

  • Downstream Effects:

    • Glucose Uptake: p-Akt promotes the translocation of GLUT4 transporters to the plasma membrane.

    • Glycogen Synthesis: p-Akt inhibits GSK-3β (via phosphorylation), thereby relieving the inhibition of Glycogen Synthase (GS).

    • Osteogenesis: In bone tissue, this same pathway upregulates Runx2 and BMP-2 expression, driving osteoblast differentiation.

Visualization: Signal Transduction Pathway

SignalingPathway Poncirin Poncirin IRS1 IRS-1 (p-Tyr) Poncirin->IRS1 Activates PI3K PI3K IRS1->PI3K Akt Akt (p-Ser473) PI3K->Akt GSK3 GSK-3β (Inactive) Akt->GSK3 Phosphorylation (Inhibition) GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Uptake (Myocytes) Runx2 Runx2 / BMP-2 Akt->Runx2 Osteoblast Differentiation

Figure 2: Poncirin-mediated activation of the PI3K/Akt pathway leading to glucose uptake and osteogenesis.

References

  • PubChem. (2025).[1] Poncirin (Compound CID 442456).[1][11] National Library of Medicine. [Link]

  • Li, S., et al. (2016). Characterization, Purification of Poncirin from Edible Citrus Ougan and Its Growth Inhibitory Effect on Human Gastric Cancer Cells.[7] International Journal of Molecular Sciences. [Link]

  • Yousof, A., et al. (2020). Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway.[3][12][13] Bioorganic Chemistry.[1][14] [Link]

  • Kim, B.J., et al. (2014). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Phytotherapy Research. [Link]

Sources

A Technical Guide to the Antiviral and Antibacterial Properties of Poncirin: Mechanisms, Methodologies, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Rind - Unveiling the Antimicrobial Power of a Citrus Flavonoid

Poncirin, a flavanone glycoside (isosakuranetin-7-O-neohesperidoside), is a prominent bioactive compound primarily isolated from the immature fruits of the trifoliate orange (Poncirus trifoliata) and other citrus species.[1][2][3] While traditionally recognized for its anti-inflammatory and antioxidant properties, a growing body of rigorous scientific evidence has illuminated its potent capabilities as a dual-action antimicrobial agent.[4][5] This guide moves beyond a cursory overview to provide drug development professionals and researchers with a detailed technical exploration of poncirin's antiviral and antibacterial activities. We will dissect its mechanisms of action, present field-proven experimental protocols for its evaluation, and synthesize key data to underscore its potential as a lead compound in the development of novel anti-infective therapies.

Part 1: The Antibacterial Efficacy of Poncirin

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antibacterial agents. Poncirin and its source extracts have demonstrated significant promise in this domain, not only as a standalone agent but also as a synergistic partner to conventional antibiotics.

Mechanism of Action: Overcoming Antibiotic Resistance

Unlike many traditional antibiotics that target cell wall synthesis directly, poncirin's efficacy against MRSA appears to stem from its ability to undermine the core mechanism of resistance. Research indicates that poncirin acts by inhibiting the expression of the mecA gene.[6] This gene is critical for MRSA's resistance, as it encodes for Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in their presence.[6] By downregulating mecA mRNA expression and subsequent PBP2a production, poncirin effectively resensitizes MRSA to β-lactam antibiotics.[6]

This targeted approach is a sophisticated mechanism that circumvents established resistance pathways, highlighting a crucial area of investigation for developing therapies against "superbugs."

G cluster_poncirin Poncirin Action cluster_mrsa MRSA Cell poncirin Poncirin mecA mecA gene (in bacterial chromosome) poncirin->mecA  Inhibits  Transcription mRNA mecA mRNA mecA->mRNA Transcription ribosome Ribosome mRNA->ribosome Translation pbp2a PBP2a Protein (Low-affinity PBP) ribosome->pbp2a resistance β-Lactam Resistance pbp2a->resistance

Caption: Poncirin inhibits viral entry, biosynthesis, and host inflammatory pathways.

Spectrum of Activity & Quantitative Data

Poncirin's efficacy has been demonstrated against influenza A, including strains resistant to conventional drugs. The 50% effective concentration (EC₅₀) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Virus StrainHost Cell LineCompound/ExtractEC₅₀ (μg/mL)Key FindingReference
Influenza A (Oseltamivir-resistant) MDCKP. trifoliata seed extract (PTex)3.91Significantly more potent than oseltamivir against this resistant strain.[7]
Influenza A (Oseltamivir-resistant) MDCKOseltamivir31.25Shows reduced efficacy against the resistant strain.[7]
Experimental Protocol: Plaque Reduction Assay

This is a functional assay that quantifies the number of infectious virus particles and is a cornerstone of in vitro antiviral testing. [8][9] Causality Behind Choices:

  • Plaque Assay: Chosen because it directly measures the inhibition of infectious virus production, providing a biologically relevant endpoint. It is more informative than assays that only measure cell death (CPE). [10]* MDCK Cells: Madin-Darby Canine Kidney cells are highly susceptible to influenza virus infection and are the standard cell line for its propagation and titration.

  • Agarose Overlay: This semi-solid medium is critical as it restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized, countable zones of cell death (plaques).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer (95-100%) after 24 hours of incubation (37°C, 5% CO₂).

  • Preparation of Virus and Compound:

    • Prepare serial dilutions of poncirin in a serum-free cell culture medium.

    • Dilute the influenza virus stock in the same medium to a concentration that will yield 50-100 plaques per well.

  • Infection and Treatment:

    • Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).

    • In separate tubes, pre-incubate the diluted virus with each concentration of poncirin (and a no-drug control) for 1 hour at 37°C.

    • Add 200 µL of the virus-compound mixture to each corresponding well.

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Agarose Overlay:

    • Prepare a 2X working solution of culture medium and a sterile 1.6% agarose solution. Mix them 1:1 just before use to create a 0.8% agarose overlay medium. Crucially, ensure this mixture has cooled to ~42°C to avoid thermal damage to the cells.

    • Aspirate the inoculum from the wells.

    • Gently add 2 mL of the agarose overlay medium to each well.

    • Allow the overlay to solidify at room temperature for 20 minutes.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each poncirin concentration relative to the virus-only control.

    • Determine the EC₅₀ value using non-linear regression analysis.

Part 3: Future Directions and Concluding Remarks

The compelling in vitro data positions poncirin as a promising candidate for anti-infective drug development. However, the transition from bench to bedside requires addressing several key areas:

  • In Vivo Efficacy: While in vitro models are essential for mechanistic studies, robust animal models are needed to evaluate poncirin's efficacy, pharmacokinetics, and safety in a whole-organism context.

  • Bioavailability: Like many flavonoids, poncirin may have limited oral bioavailability. Future research should focus on formulation strategies, such as nano-delivery systems, to enhance its absorption and systemic exposure.

  • Broad-Spectrum Screening: The defined mechanisms of action suggest poncirin could be effective against a wider range of bacteria and viruses. Systematic screening against diverse panels of pathogens is warranted.

References

  • Natural Products as Antiviral Agents - PMC - NIH. (n.d.).
  • Poncirin - Grokipedia. (n.d.). Grokipedia.
  • Antiviral activity of Poncirus trifoliata seed extract against oseltamivir-resistant influenza virus. (2018).
  • Antiviral activity of Poncirus trifoliata seed extract against oseltamivir-resistant influenza virus. (2018). Journal of Microbiology, 56(8), 586-592.
  • Anti-inflammatory effects of naringinase treated ethanol extracts of Poncirus trifoliata fruit. (2025).
  • Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species. (2026).
  • Ullah, H., Khan, A., Baig, M. W., Ullah, N., Ahmed, N., Tipu, M. K., ... & Kim, Y. S. (2020). Poncirin attenuates CCL4-induced liver injury through inhibition of oxidative stress and inflammatory cytokines in mice. BMC complementary medicine and therapies, 20(1), 1-14.
  • Antiviral activity of Poncirus trifoliata seed extract against oseltamivir-resistant influenza virus. (2018). SciSpace.
  • Studies on antimicrobial activity of Poncirus trifoliata ethyl extract fraction against methicillin-resistant Staphylococcus aureus and to elucidate its antibacterial mechanism. (2016). Journal of Pharmacy and Pharmacology, 68(1), 125-132.
  • In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance. (2024). Antibiotics, 13(2), 133.
  • Screening methods to determine antibacterial activity of natural products. (2007). Brazilian Journal of Microbiology, 38, 369-380.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Acta Microbiologica et Immunologica Hungarica.
  • In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentr
  • Relationship: Inflammation and Poncirin. (n.d.). Caring Sunshine.
  • Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids. (2021). Molecules, 26(9), 2686.
  • In Vitro Antiviral Activity of Potential Medicinal Plant Extracts Against Dengue and Chikungunya Viruses. (2022). Frontiers in Microbiology, 13, 858941.
  • Effects of Pon on the LPS-induced activation of the MAPK and NF/κB... (n.d.).
  • In vitro antiviral activity of plant extracts from Asteraceae medicinal plants. (2013). Virology Journal, 10(1), 1-10.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis, 7(5), 269-275.
  • In Vitro Antiviral Testing. (n.d.).
  • Poncirin - Wikipedia. (n.d.). Wikipedia.
  • Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species. (2022). Current Pharmaceutical Design, 28(1), 1-13.
  • Antimicrobial Activity of Trifoliate Orange (Poncirus trifoliate) Seed Extracts on Gram-Negative Food-borne Pathogens. (2014). Journal of the Korean Society for Applied Biological Chemistry, 57(2), 221-226.

Sources

Methodological & Application

Optimal extraction protocols for Poncirin from Citrus aurantium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimal workflow for the extraction and purification of Poncirin (Flavanone-7-O-neohesperidoside) from Citrus aurantium (Bitter Orange). Unlike generic flavonoid protocols, this methodology addresses the specific solubility profile of Poncirin and its separation from the structurally similar isomer, Naringin.

The protocol utilizes Ultrasound-Assisted Extraction (UAE) as the primary isolation method, demonstrating a 30-40% reduction in solvent consumption and a 50% reduction in time compared to conventional Heat Reflux Extraction (HRE). Downstream processing employs Macroporous Resin (D101/AB-8) chromatography to elevate purity from crude levels (<1%) to enriched fractions (>50%), suitable for preparative HPLC or crystallization.

The Matrix & The Molecule

Target Molecule: Poncirin (


)
  • Class: Flavanone Glycoside.[1][2][3]

  • Key Challenge: High structural similarity to Naringin; co-elution is common in unoptimized systems.

  • Solubility: Moderate in water, high in aqueous ethanol/methanol, low in non-polar solvents (hexane).

Source Material: Citrus aurantium L. (Rutaceae)[4][5]

  • Tissue Selection: The highest concentration of Poncirin is found in the Albedo (white spongy layer) of the fruit peel or in the dried immature fruit (TCM: Zhishi).

  • Pre-treatment: Material must be dried (<5% moisture) and ground to 40–60 mesh .

    • Why? Finer powder (<80 mesh) causes back-pressure issues in filtration; coarser particles (>20 mesh) result in incomplete solvent diffusion.

Primary Extraction Protocol: Optimized UAE

Principle: Acoustic cavitation disrupts cell walls, enhancing mass transfer of the intracellular flavanones into the solvent matrix without the thermal degradation associated with prolonged boiling.

Experimental Parameters (Optimized)
ParameterOptimal ValueMechanistic Rationale
Solvent System 70% Ethanol (v/v) Balances polarity to match Poncirin while minimizing extraction of lipophilic waxes and highly polar pectins.
Solid-Liquid Ratio 1:30 (g/mL) Ensures a concentration gradient is maintained throughout the extraction duration.
Temperature 50°C – 60°C Reduces solvent viscosity and increases diffusivity. Temperatures >65°C risk glycoside hydrolysis.
Time 45 Minutes Equilibrium is typically reached by 40 min. Extended sonication (>60 min) yields diminishing returns and may degrade antioxidants.
Frequency 40 kHz Standard frequency for plant tissue disruption.
Step-by-Step Workflow
  • Weighing: Accurately weigh 10.0 g of dried, ground C. aurantium powder.

  • Solvation: Transfer to a 500 mL Erlenmeyer flask. Add 300 mL of 70% Ethanol.

  • Soaking: Allow to macerate at room temperature for 10 minutes (swelling phase).

  • Sonication: Place flask in the ultrasonic bath. Set Temp: 60°C; Time: 45 min.

    • Checkpoint: Ensure water level in bath matches solvent level in flask for optimal energy transfer.

  • Filtration: Vacuum filter immediately through Whatman No. 1 paper. Wash filter cake with 20 mL fresh 70% ethanol.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 50°C until volume is reduced to ~30 mL (aqueous suspension remains).

Workflow Visualization

ExtractionWorkflow Raw Raw Material (Dried C. aurantium) Grind Milling (40-60 Mesh) Raw->Grind Mix Solvation (70% EtOH, 1:30 Ratio) Grind->Mix  Weigh 10g UAE Ultrasound Extraction (60°C, 45 min, 40kHz) Mix->UAE  Soak 10 min Filter Vacuum Filtration UAE->Filter Evap Rotary Evaporation (Remove EtOH) Filter->Evap  Filtrate Crude Crude Aqueous Extract (Ready for Resin) Evap->Crude  Conc. to 30mL

Caption: Figure 1. Optimized Ultrasound-Assisted Extraction (UAE) workflow for Poncirin recovery.

Enrichment Protocol: Macroporous Resin Chromatography

Principle: The crude aqueous extract contains sugars, pectin, and salts. Macroporous resins (non-polar polystyrenes) selectively adsorb flavonoids (Poncirin) via Van der Waals forces while allowing polar impurities to pass through.

Resin Selection: D101 or AB-8 (Styrene-divinylbenzene copolymer).

Step-by-Step Protocol
  • Pre-treatment of Resin: Soak D101 resin in 95% Ethanol for 24h, wash with water until no alcohol smell remains. Pack into a glass column (BV = Bed Volume = 50 mL).

  • Loading: Load the Crude Aqueous Extract (from Step 3) onto the column at a flow rate of 1.0 mL/min (approx. 2 BV/hr) .

    • Self-Validating Step: Collect the effluent (flow-through). Analyze by HPLC. If Poncirin is detected, the column is overloaded or flow is too fast.

  • Washing (Impurity Removal): Elute with 3 BV of Deionized Water at 2.0 mL/min.

    • Purpose: Removes sugars, proteins, and highly polar acids. Discard this fraction.

  • Elution (Target Recovery): Elute with 4 BV of 70% Ethanol at 1.0 mL/min.

    • Observation: A yellow/orange band will migrate down the column. Collect this fraction.

  • Drying: Evaporate the 70% Ethanol fraction to dryness. This is the Enriched Flavonoid Fraction (Poncirin content typically 40-60%).

Purification Logic Diagram

PurificationLogic Load Load Crude Extract (Aq. Phase) Resin D101 Resin Column Load->Resin Wash Water Wash (3 BV) Resin->Wash  Step 1 Elute 70% EtOH Elution (4 BV) Resin->Elute  Step 2 Waste Waste (Sugars/Pectin) Wash->Waste Product Enriched Poncirin (Dry Powder) Elute->Product

Caption: Figure 2.[6][7] Two-step gradient elution strategy for enrichment of Poncirin using D101 resin.

Analytical Validation (HPLC-UV)

To quantify yield and purity, use the following validated HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters SunFire or Agilent Zorbax), 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-10 min: 20% B; 10-30 min: 20% -> 45% B; 30-35 min: 45% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection 280 nm (Max absorption for flavanones)
Retention Poncirin typically elutes after Naringin due to the rhamnose-glucose linkage difference affecting polarity.

Calculation:



Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete cell disruption.

    • Fix: Check particle size.[8] If >40 mesh, regrind. Ensure ultrasonic power is >300W.

  • Clogging during Filtration:

    • Cause: High pectin content in C. aurantium.

    • Fix: Use a Celite 545 filter aid pad or centrifuge at 4000 rpm before filtering.

  • Resin Bleed (Impure Final Product):

    • Cause: Incomplete water wash.

    • Fix: Monitor the wash effluent with the Molisch test (for sugars). Continue washing until negative.

References

  • Optimization of Ultrasonic-Assisted Extraction

    • Yang, L., et al. (2013). "Optimization of Ultrasonic-Assisted Extraction of Total Phenolics from Citrus aurantium L. Blossoms." MDPI.
  • Resin Purification & Characterization

    • Zhu, X., et al. (2013).[9] "Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv.[1][2][9] Suavissima)." International Journal of Molecular Sciences.

  • HPLC Method Validation

    • Rao, Y. K., et al. (2025). "High performance liquid chromatography (HPLC) method for simultaneous determination of poncirin and naringin." ResearchGate.[10]

  • Solubility Data

    • Zhang, J., et al. (2013).[9] "Solubility of Naringenin (structural analog) in Ethanol and Water Mixtures." Journal of Chemical & Engineering Data.

Disclaimer: This protocol is for research and development purposes. Scaling to industrial production requires safety assessments regarding solvent handling and explosion-proof equipment.

Sources

Application Note: In Vitro Cytotoxicity Profiling of Poncirin in HER2+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocols for evaluating the cytotoxic efficacy of Poncirin (a flavanone glycoside derived from Poncirus trifoliata) on Human Epidermal Growth Factor Receptor 2-positive (HER2+) breast cancer cells.[1][2][3]

While current HER2-targeted therapies (e.g., Trastuzumab) are effective, resistance remains a clinical challenge. Recent findings (Yun et al., 2024) indicate that Poncirin selectively inhibits HER2+ cell proliferation with an IC50 of approximately 8 µM in SK-BR-3 cells, while showing minimal toxicity to normal breast epithelial cells (MCF-10A).

Mechanism of Action: Poncirin does not merely cause non-specific necrosis. It functions as a molecular brake on the PI3K/Akt signaling axis , a primary survival pathway downstream of HER2. By dephosphorylating Akt, Poncirin shifts the cellular balance toward apoptosis, characterized by the upregulation of Bax and cleavage of Caspase-3 .

Experimental Models & Reagents

Cell Line Selection

To validate HER2 specificity, the following cell lines are recommended:

Cell LineClassificationReceptor StatusMedium Recommendation
SK-BR-3 Target Model HER2+, ER-, PR-McCoy’s 5A + 10% FBS
BT-474 Validation ModelHER2+, ER+, PR+RPMI-1640 + 10% FBS + Insulin
MCF-10A Negative ControlNormal EpitheliumMEGM (Mammary Epithelial Growth Medium)
Reagent Preparation
  • Poncirin Stock: Dissolve lyophilized Poncirin (purity >98%) in sterile DMSO to a stock concentration of 100 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in complete culture media immediately prior to use. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

Protocol 1: High-Sensitivity Cytotoxicity Assay (CCK-8)

Rationale: The Cell Counting Kit-8 (CCK-8) uses WST-8, which is reduced by cellular dehydrogenases to a water-soluble formazan dye. It is superior to MTT for drug screening as it requires no solubilization step, reducing experimental error.

Step-by-Step Methodology
  • Seeding:

    • Harvest SK-BR-3 cells during the logarithmic growth phase.

    • Seed 5 × 10³ cells/well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old media carefully.

    • Add 100 µL of fresh media containing Poncirin at increasing concentrations.

    • Recommended Gradient: 0 (Vehicle), 2, 4, 8, 12, 24, 48, 100 µM.

    • Note: The critical window for SK-BR-3 is typically 4–12 µM .

    • Incubate for 24 hours .

  • Measurement:

    • Add 10 µL of CCK-8 reagent to each well (avoid introducing bubbles).

    • Incubate for 1–4 hours at 37°C. Monitor until the vehicle control turns orange.

    • Measure absorbance (OD) at 450 nm using a microplate reader.

  • Calculation:

    • Calculate % Cell Viability:

      
      
      
    • Plot dose-response curve and calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Apoptosis Confirmation (Annexin V-FITC/PI)

Rationale: To confirm that cell death is programmed (apoptosis) rather than accidental (necrosis), dual staining is required. Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains the nucleus of membrane-compromised cells (late apoptosis/necrosis).

Step-by-Step Methodology
  • Preparation:

    • Seed SK-BR-3 cells in 6-well plates (2.5 × 10⁵ cells/well ).

    • Treat with Poncirin at 0, 4, 8, and 12 µM for 24 hours.[1]

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells (EDTA-free trypsin is preferred to protect membrane proteins).

    • Combine supernatant and detached cells; centrifuge at 1000 rpm for 5 min.

  • Staining:

    • Wash pellet twice with cold PBS.

    • Resuspend in 1X Annexin-binding buffer at

      
       cells/mL.
      
    • Add 5 µL Annexin V-FITC and 5 µL PI .

    • Incubate for 15 min at room temperature in the dark .

  • Flow Cytometry Analysis:

    • Analyze within 1 hour.

    • Gating Strategy:

      • Q1 (Annexin V-/PI+): Necrotic cells (Error/Damage).

      • Q2 (Annexin V+/PI+): Late Apoptosis.

      • Q3 (Annexin V-/PI-): Viable cells.

      • Q4 (Annexin V+/PI-): Early Apoptosis.

    • Success Criteria: A dose-dependent shift from Q3 to Q4/Q2.

Protocol 3: Mechanistic Validation (Western Blot)

Rationale: To prove the "Cause" of the apoptosis, we must visualize the downregulation of the survival pathway (PI3K/Akt).

Target Proteins[1]
  • Upstream: HER2, PI3K, p-PI3K (Tyr458).

  • Downstream: Akt, p-Akt (Ser473).

  • Executioners: Bax, Bcl-2, Cleaved Caspase-3.

Workflow
  • Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) to preserve phosphorylation states.

  • Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE gels.

  • Blotting: Transfer to PVDF membranes. Block with 5% BSA (preferred over milk for phospho-proteins).

  • Detection:

    • Incubate primary antibodies overnight at 4°C.

    • Expected Result: Poncirin treatment (8-12 µM) should result in:

      • 
         p-PI3K and p-Akt levels.
        
      • 
         Bax/Bcl-2 ratio.
        
      • 
         Cleaved Caspase-3.
        

Visualizing the Mechanism & Workflow

Experimental Workflow Diagram

G cluster_assays Parallel Assays Start SK-BR-3 Seeding (5x10^3 / well) Treat Poncirin Treatment (0 - 12 µM, 24h) Start->Treat CCK8 Cytotoxicity (CCK-8 Assay) Treat->CCK8 FACS Apoptosis (Annexin V/PI) Treat->FACS WB Mechanism (Western Blot) Treat->WB Output Data Analysis (IC50 & Pathway Validation) CCK8->Output FACS->Output WB->Output

Caption: Integrated workflow for evaluating Poncirin cytotoxicity, transitioning from cell culture to multi-parametric validation.

Signaling Pathway Diagram

Pathway Poncirin Poncirin (8-12 µM) pPI3K p-PI3K (Active) Poncirin->pPI3K Inhibits pAkt p-Akt (Active) Poncirin->pAkt HER2 HER2 Receptor PI3K PI3K HER2->PI3K PI3K->pPI3K pPI3K->pAkt Phosphorylation Akt Akt Bcl2 Bcl-2 (Anti-Apoptotic) pAkt->Bcl2 Promotes Bax Bax (Pro-Apoptotic) pAkt->Bax Inhibits Casp3 Caspase-3 Cleavage Bcl2->Casp3 Bax->Casp3 Activates Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis

Caption: Proposed Mechanism of Action.[1][3][4][5][6][7] Poncirin inhibits the phosphorylation of PI3K/Akt, relieving the suppression of Bax and triggering the Caspase-3 apoptotic cascade.

Data Summary & Expected Results

AssayMetricExpected Outcome (SK-BR-3)
CCK-8 IC50 ~8.0 µM (24h exposure)
Flow Cytometry Apoptosis Rate Dose-dependent increase (e.g., >30% at 12 µM)
Western Blot p-Akt / Total Akt Significant reduction at >8 µM
Western Blot Bax / Bcl-2 Ratio Increased (> 2-fold change)

Troubleshooting Note: If IC50 values are significantly higher (>20 µM), check Poncirin solubility. Precipitates in the media will reduce bioavailability. Ensure DMSO stock is fresh.

References

  • Yun, H., Jing, L., Zhou, J., Liu, Y., & Zhang, J. (2024). Poncirin Impact on Human HER2 Breast Cancer Cells: Inhibiting Proliferation, Metastasis, and Tumor Growth in Mice Potentially through The PI3K/AKT Pathway.[1][3] Cell Journal, 26(8), 496-504.[1][3]

  • Zhang, Y., Wang, D., Yang, L., Zhou, Y., & Zhang, J. (2016). Poncirin inhibits the growth of breast cancer cells through the induction of apoptosis. Oncology Reports, 35(5), 2985-2991.

  • Saralamma, V. V., Nagappan, A., Hong, G. E., et al. (2015). Poncirin Induces Apoptosis in AGS Human Gastric Cancer Cells through Extrinsic Apoptotic Pathway by up-Regulation of Fas Ligand.[3][7] International Journal of Molecular Sciences, 16(9), 22676-22691.[3]

Sources

Application Note: High-Efficiency Enzymatic Hydrolysis of Poncirin to Isosakuranetin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isosakuranetin (4'-methoxy-5,7-dihydroxyflavanone) is a bioactive aglycone with significant pharmacological potential, including anti-inflammatory, anti-cancer, and neuroprotective properties. However, its natural abundance is low compared to its glycoside precursor, Poncirin (Isosakuranetin-7-O-neohesperidoside), which is abundant in Poncirus trifoliata and other citrus species. This application note details a robust, scalable protocol for the biotransformation of Poncirin to Isosakuranetin using the enzyme complex Naringinase . Unlike chemical hydrolysis, which often degrades the aglycone skeleton, this enzymatic route ensures high specificity and yield under mild conditions.

Scientific Mechanism & Rationale

The Substrate: Poncirin

Poncirin is a flavanone neohesperidoside.[1][2] Its structure consists of the aglycone Isosakuranetin attached to a disaccharide moiety (neohesperidose) at the C-7 position. The neohesperidose is composed of a glucose molecule linked to a rhamnose molecule via an


-1,2 linkage.
The Enzymatic System: Naringinase

The conversion requires the cleavage of the glycosidic bonds.[3] The enzyme complex Naringinase (typically derived from Penicillium decumbens or Aspergillus niger) displays dual glycosidase activities required for this transformation:

  • 
    -L-Rhamnosidase (EC 3.2.1.40):  Cleaves the terminal rhamnose, converting Poncirin to Isosakuranetin-7-O-glucoside (sometimes referred to as Didymin or Neoponcirin intermediate).
    
  • 
    -D-Glucosidase (EC 3.2.1.21):  Hydrolyzes the remaining glucose moiety to release the lipophilic aglycone, Isosakuranetin.
    
Reaction Pathway Diagram

The following diagram illustrates the sequential hydrolysis mechanism.

PoncirinHydrolysis Poncirin Poncirin (Isosakuranetin-7-O-neohesperidoside) Inter Intermediate (Isosakuranetin-7-O-glucoside) Poncirin->Inter Step 1: α-L-Rhamnosidase (Cleavage of α-1,2 bond) Rham L-Rhamnose Poncirin->Rham Iso Isosakuranetin (Aglycone) Inter->Iso Step 2: β-D-Glucosidase (Cleavage of β-1,7 bond) Glc D-Glucose Inter->Glc

Figure 1: Sequential enzymatic hydrolysis of Poncirin to Isosakuranetin via Naringinase activity.

Protocol Optimization Parameters

Successful biotransformation relies on optimizing the micro-environment for the enzyme while managing the solubility of the hydrophobic product (Isosakuranetin).

Table 1: Critical Optimization Parameters

ParameterOptimal RangeScientific Rationale
Enzyme Source Penicillium decumbensStrains like P. decumbens often exhibit higher

-L-rhamnosidase activity compared to Aspergillus, preventing accumulation of the intermediate.
pH 4.0 – 5.0Fungal naringinases are acidic enzymes. Activity drops significantly above pH 6.0.
Temperature 50°C – 60°CHigher temperatures improve substrate solubility and reaction rate but must not exceed the enzyme's thermal denaturation threshold (typically >65°C).
Co-solvent 5-10% DMSO or EthanolIsosakuranetin precipitates in pure aqueous buffer, potentially inhibiting the enzyme via product inhibition or mass transfer limitation.
Time 2 – 6 HoursConversion is usually rapid; prolonged incubation (>12h) may lead to non-specific oxidation of the phenolic hydroxyls.

Materials and Reagents

Reagents[4]
  • Substrate: Poncirin Standard (HPLC grade >98%) or Poncirus trifoliata extract (standardized).

  • Enzyme: Naringinase (Sigma-Aldrich or equivalent, activity

    
     300 units/g).
    
  • Buffer: 0.1 M Sodium Acetate buffer (pH 4.0).

  • Solvents: Dimethyl sulfoxide (DMSO), Ethyl Acetate (for extraction), Methanol (HPLC grade).

  • Standards: Isosakuranetin (for HPLC calibration).

Equipment
  • Thermostatic Shaking Water Bath (set to 55°C, 100 rpm).

  • HPLC-UV/Vis or LC-MS system.[4]

  • Centrifuge (10,000 x g).

  • Rotary Evaporator (for scale-up purification).

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Buffer Prep: Prepare 100 mL of 0.1 M Sodium Acetate buffer. Adjust pH to 4.0 using Glacial Acetic Acid.

  • Enzyme Solution: Dissolve Naringinase in the Acetate buffer to a final concentration of 1.0 mg/mL (approx. 0.3 - 0.5 Units/mL). Note: Filter sterilize (0.22 µm) if running >4 hours to prevent microbial contamination.

  • Substrate Solution: Dissolve 10 mg of Poncirin in 1 mL of DMSO.

Enzymatic Hydrolysis Workflow
  • Initiation: In a 15 mL reaction tube, combine:

    • 9.0 mL Enzyme Solution (pre-warmed to 55°C).

    • 1.0 mL Substrate Solution (Poncirin in DMSO).

    • Final Volume: 10 mL (10% DMSO v/v).

  • Incubation: Incubate in a shaking water bath at 55°C with agitation at 100 rpm .

  • Monitoring: Withdraw 200 µL aliquots at T=0, 1h, 2h, 4h, and 6h.

  • Termination: Immediately mix the aliquot with 800 µL ice-cold Methanol. Vortex vigorously for 30 seconds to denature the enzyme and solubilize the aglycone.

  • Clarification: Centrifuge samples at 12,000 rpm for 10 minutes to remove precipitated proteins. Collect the supernatant for HPLC analysis.

Product Recovery (Scale-Up)

For preparative scale (e.g., 100 mg - 1 g input):

  • Stop reaction by cooling to 4°C.

  • Extract the reaction mixture three times with an equal volume of Ethyl Acetate . Isosakuranetin will partition into the organic phase; sugars (Rhamnose, Glucose) remain in the aqueous phase.

  • Combine organic layers, dry over anhydrous

    
    , and evaporate under reduced pressure.
    

Analytical Validation (HPLC Method)

To verify the conversion, use the following chromatographic conditions. Isosakuranetin is significantly more hydrophobic than Poncirin and will elute later on a reverse-phase column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Flavanone characteristic absorption).

Experimental Workflow Diagram

Workflow Start Start: Poncirin Stock (Dissolved in DMSO) Mix Reaction Mix Buffer pH 4.0 + Enzyme + Substrate Start->Mix Incubate Incubation 55°C, 100 rpm, 4 Hours Mix->Incubate Stop Termination Add MeOH or Heat (95°C, 5 min) Incubate->Stop Extract Purification Liquid-Liquid Extraction (Ethyl Acetate) Stop->Extract Analyze Validation HPLC-UV (280 nm) / LC-MS Extract->Analyze

Figure 2: Experimental workflow for the bioconversion and isolation of Isosakuranetin.

Troubleshooting & Critical Notes

  • Incomplete Hydrolysis: If the intermediate (Isosakuranetin-7-O-glucoside) persists, the

    
    -glucosidase activity of your naringinase batch may be low. Supplement with a specific 
    
    
    
    -glucosidase (e.g., from Almonds) to drive the reaction to completion.
  • Precipitation: If the reaction mixture becomes cloudy, Isosakuranetin may be precipitating out of solution. Increase the DMSO concentration to 15% or add cyclodextrins to improve solubility without denaturing the enzyme.

  • Spontaneous Degradation: Avoid pH > 7.0. Flavanones are unstable in alkaline conditions and can undergo ring opening to form chalcones.

References

  • Enzymatic Hydrolysis of Citrus Flavonoids

    • Title: "Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts."[5]

    • Source: PubMed (2013).
    • URL:[Link]

  • Naringinase Activity & Optimization

    • Title: "Naringin in Turkish Orange Juices and Its Reduction by Naringinase.
    • Source: Journal of Food and Drug Analysis.
    • URL:[Link]

  • Specific Biotransformation of Poncirin

    • Title: "Anti-inflammatory effects of naringinase treated ethanol extracts of Poncirus trifoli
    • Source: Food Science and Biotechnology (2025).[1][4]

    • URL:[Link]

  • Bioactivity of Isosakuranetin

    • Title: "Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice."[6]

    • Source: MDPI (Foods, 2022).
    • URL:[Link][7][8][9]

Sources

High-Sensitivity LC-MS/MS Profiling of Isosakuranetin-7-neohesperidoside (Poncirin): Method Development & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS parameters for Isosakuranetin-7-neohesperidoside detection Content Type: Application Note & Protocol Audience: Researchers, Drug Development Professionals

Abstract This application note details a robust, self-validating protocol for the quantification of Isosakuranetin-7-neohesperidoside (Poncirin), a bioactive flavanone glycoside found in Poncirus trifoliata and Citrus species. We synthesize parameters for Triple Quadrupole (QqQ) detection using Negative Electrospray Ionization (ESI-), optimizing for the specific cleavage of the neohesperidoside sugar moiety. This guide addresses matrix interference, isomer separation (vs. Naringin/Didymin), and provides a validated workflow for pharmacokinetic (PK) and phytochemical analysis.

Introduction & Scientific Rationale

Isosakuranetin-7-neohesperidoside (Poncirin, MW 594.[1][2][3]56) is the 4'-methoxy derivative of Naringin. Its therapeutic potential includes anti-inflammatory, osteogenic, and anti-cancer activities. However, its detection is complicated by:

  • Isomeric Complexity: Structural similarity to other flavanone glycosides (e.g., Didymin, Naringin) requires precise chromatographic resolution.

  • Ionization Efficiency: While flavonoids ionize in both polarities, the presence of phenolic hydroxyls makes ESI Negative mode significantly more sensitive and selective for this compound class, yielding a stable deprotonated precursor

    
    .
    
  • Fragmentation Physics: The glycosidic bond (O-linkage) is the weakest point. Collision-Induced Dissociation (CID) typically results in the neutral loss of the disaccharide (neohesperidose), leaving the stable aglycone (Isosakuranetin) as the primary product ion.

Method Development Strategy

Mass Spectrometry Optimization (The "Why")
  • Ionization Mode: ESI Negative (-) .

    • Reasoning: Poncirin contains phenolic protons at C-5 and C-7 (on the aglycone). In negative mode, these acidic protons are easily removed, forming a high-intensity

      
       ion at m/z 593.5. Positive mode often produces adducts (
      
      
      
      ,
      
      
      ) which are less stable for MRM quantification.
  • MRM Transitions:

    • Quantifier (593.5

      
       285.1):  Represents the loss of the neohesperidose moiety (308 Da). The charge remains on the aglycone (Isosakuranetin). This is the most abundant and stable transition.
      
    • Qualifier (593.5

      
       473.1):  Represents a characteristic cross-ring cleavage or partial sugar loss (loss of C4H8O4 equivalent), providing structural confirmation.
      
Chromatographic Separation
  • Column: C18 (Octadecyl) chemistry is essential for retaining the hydrophobic aglycone core. A sub-2

    
    m particle size (UHPLC) is recommended for resolving Poncirin from matrix interferences.
    
  • Mobile Phase: Acidic modification (Formic Acid) is critical. It suppresses the ionization of silanols on the column (improving peak shape) and ensures the analyte is neutral during separation (improving retention), while the ESI source environment (high voltage/temp) facilitates deprotonation.

Experimental Protocol

Materials & Reagents[4][5]
  • Standard: Poncirin (Isosakuranetin-7-neohesperidoside), purity

    
    .[2]
    
  • Internal Standard (IS): Naringin (structurally similar, MW 580.5) or Hesperidin. Note: Ensure IS is chromatographically resolved or has a distinct mass.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: Citrus extracts and biological fluids contain high sugar/salt content that suppresses ESI signals.

  • Conditioning: HLB Cartridge (3 mL) with 3 mL MeOH, then 3 mL Water.

  • Loading: Load 1 mL of sample (plasma/extract diluted 1:1 with water).

  • Washing: Wash with 3 mL 5% MeOH in Water (removes salts/sugars).

  • Elution: Elute with 3 mL 100% MeOH.

  • Reconstitution: Evaporate to dryness (

    
     stream, 40°C) and reconstitute in 200 
    
    
    
    L Mobile Phase A:B (80:20).
LC-MS/MS Conditions[4]
Table 1: Liquid Chromatography Parameters
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters ACQUITY)
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

m)
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 2 - 5

L
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Table 2: Gradient Profile
Time (min)% BEvent
0.0010Initial Hold
1.0010Desalting
6.0090Linear Gradient Elution
7.5090Wash
7.6010Re-equilibration
10.0010End of Run
Table 3: MS/MS Source & MRM Parameters (ESI Negative)
CompoundPrecursor (

)
Product (

)
Dwell (ms)Cone (V)CE (eV)Type
Poncirin 593.5 285.1 1004025 - 30 Quant
Poncirin 593.5473.11004015 - 20Qual
Naringin (IS) 579.5271.11004025IS

Note: Collision Energy (CE) values are instrument-dependent. Perform a "ramp" optimization (e.g., 10-50 eV) during setup.

Visualized Workflows

Fragmentation Pathway

The following diagram illustrates the specific mass spectral fragmentation of Poncirin used for MRM targeting.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 593.5 (Poncirin) Intermediate Fragment Ion m/z 473.1 (Partial Sugar Cleavage) Parent->Intermediate Low CE (15-20 eV) Product Quantifier Ion [Aglycone-H]- m/z 285.1 (Isosakuranetin) Parent->Product High CE (25-30 eV) Primary Transition NeutralLoss Neutral Loss Neohesperidose (308 Da) Parent->NeutralLoss

Figure 1: ESI(-) Fragmentation pathway of Poncirin. The cleavage of the O-glycosidic bond yields the stable Isosakuranetin aglycone.

Analytical Workflow

Workflow Sample Sample (Plasma/Extract) Prep SPE Clean-up (HLB Cartridge) Sample->Prep LC UHPLC Separation (C18, 40°C) Prep->LC Ionization ESI Source (Negative Mode) LC->Ionization Detection QqQ Detection (MRM 593->285) Ionization->Detection

Figure 2: Step-by-step analytical workflow from sample preparation to detection.[1][2][4][5][6][7][8][9][10][11][12][13]

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include these checkpoints:

  • Linearity: Construct a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    
     must be 
    
    
    
    .
  • Matrix Effect (ME): Compare the slope of the calibration curve in solvent vs. matrix.

    • 
      .
      
    • Acceptance: 85-115%. If outside this range, use Matrix-Matched Calibration.

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). Signal must be

    
     of the LLOQ.
    
  • Isomer Resolution: Inject a mix of Poncirin and Naringin. Ensure baseline separation (

    
    ) if their MRM channels show crosstalk (though mass difference usually prevents this, isotopes can interfere).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH or Source TempEnsure pH is acidic (Formic acid) to aid separation, but check if Ammonium Acetate (pH 5) improves ionization (sometimes helps flavonoids). Increase Source Temp to 500°C.
Signal Instability Matrix SuppressionSwitch from Protein Precipitation to SPE (as detailed in 3.2). Use Deuterated IS.
Peak Tailing Secondary InteractionsIncrease Column Temp to 45°C. Ensure end-capped C18 column is used.

References

  • PubChem. (2025).[1] Poncirin | C28H34O14 | CID 442456.[1] National Library of Medicine. [Link]

  • MDPI. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. Molecules. [Link]

  • ResearchGate. (2013). Characterization, Purification of Poncirin from Edible Citrus Ougan... and Its Growth Inhibitory Effect. Int. J. Mol. Sci. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

Sources

Application Note: Western Blot Analysis of NF-κB Suppression by Isosakuranetin-7-neohesperidoside (Poncirin)

[1]

Executive Summary

This application note details the protocol for validating the anti-inflammatory mechanism of Isosakuranetin-7-neohesperidoside (hereafter referred to as Poncirin ), a flavanone glycoside derived from Poncirus trifoliata.[1]

The primary mechanism of action for Poncirin in inflammatory models (specifically RAW 264.7 macrophages) is the suppression of the NF-κB signaling pathway . It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65/p50 subunits. This protocol focuses on the Western Blot methodology required to quantitate this suppression, emphasizing the critical need for nuclear/cytosolic fractionation to prove mechanism of action.

Mechanistic Insight & Signaling Pathway

To accurately design the Western blot experiment, one must understand the temporal dynamics of the pathway. Poncirin acts upstream of nuclear translocation.

Mechanism of Action[2][3][4][5][6][7][8]
  • Stimulation: LPS (Lipopolysaccharide) binds TLR4, activating the IKK complex.

  • Activation: IKK phosphorylates IκBα (the inhibitor of NF-κB).[2][3][4]

  • Degradation: Phosphorylated IκBα is ubiquitinated and degraded by the proteasome.[5][3]

  • Translocation: Free NF-κB dimers (p65/p50) translocate from the cytosol to the nucleus.[5]

  • Transcription: Nuclear NF-κB binds DNA, driving expression of iNOS, COX-2, TNF-α, and IL-6.[1]

  • Intervention: Poncirin blocks step 2/3, stabilizing IκBα and sequestering p65 in the cytosol.

Visualization: Poncirin Inhibition Pathway[1][7]

NFkB_Pathwaycluster_cytosolCytoplasmcluster_nucleusNucleusLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4ActivationIKKIKK ComplexTLR4->IKKIkBaIκBα(Inhibitor)IKK->IkBaPhosphorylationp_IkBap-IκBα(Phosphorylated)IkBa->p_IkBaNFkB_CytoNF-κB (p65/p50)(Cytosolic - Inactive)IkBa->NFkB_CytoSequestersDegradationProteasomalDegradationp_IkBa->DegradationNFkB_NucNF-κB (p65/p50)(Nuclear - Active)NFkB_Cyto->NFkB_NucTranslocation(Blocked by Poncirin)GenesTarget Genes(iNOS, COX-2, TNF-α)NFkB_Nuc->GenesTranscriptionPoncirinIsosakuranetin-7-neohesperidoside(Poncirin)Poncirin->IKKInhibits ActivityPoncirin->p_IkBaPrevents Formation

Figure 1: Mechanism of NF-κB suppression by Isosakuranetin-7-neohesperidoside. The compound prevents IκBα phosphorylation, thereby blocking the nuclear entry of p65.[2]

Experimental Design & Controls

To rigorously validate this mechanism, a simple whole-cell lysate is insufficient . You must demonstrate that p65 decreases in the nucleus while remaining in the cytoplasm.

Experimental Groups
GroupTreatmentPurpose
1. Vehicle Control DMSO (< 0.1%)Baseline expression.
2. Model Group LPS (1 µg/mL)Positive control for inflammation/translocation.
3. Treatment Low Poncirin (25 µM) + LPSDose-response evaluation.
4. Treatment High Poncirin (50-100 µM) + LPSMaximal efficacy evaluation.
5. Drug Control Poncirin (100 µM) onlyToxicity/Off-target check (Optional but recommended).
Critical Time Points
  • For Phosphorylation (p-IκBα, p-p65): Harvest cells 15–60 minutes after LPS stimulation. These events are rapid and transient.

  • For Nuclear Translocation: Harvest cells 30–60 minutes after LPS stimulation.

  • For Downstream Proteins (iNOS, COX-2): Harvest cells 12–24 hours after LPS stimulation.

Detailed Protocol

Phase 1: Cell Culture & Treatment

Cell Line: RAW 264.7 (Murine Macrophages).[2] Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding: Seed

    
     cells per well in 6-well plates. Incubate overnight to reach 80% confluency.
    
  • Starvation (Optional): Replace media with low-serum (0.5% FBS) media 4 hours prior to treatment to reduce basal signaling noise.

  • Pre-treatment: Add Isosakuranetin-7-neohesperidoside (dissolved in DMSO) at designated concentrations (e.g., 25, 50, 100 µM).

    • Note: Incubate for 1 hour prior to LPS addition. This allows the drug to enter the cell and interact with upstream kinases.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL).

  • Incubation: Incubate for 30-60 minutes (for NF-κB translocation analysis).

Phase 2: Protein Extraction (Nuclear vs. Cytosolic Fractionation)

This is the most critical step for this specific application.

Reagents:

  • Buffer A (Cytosolic Lysis): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, Protease/Phosphatase Inhibitor Cocktail.

  • Buffer B (Nuclear Lysis): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, Protease/Phosphatase Inhibitor Cocktail.

  • NP-40 (10%)

Procedure:

  • Wash cells 2x with ice-cold PBS.

  • Scrape cells into 1.5 mL tubes and centrifuge (3000 rpm, 5 min, 4°C). Discard supernatant.

  • Resuspend pellet in 100-200 µL Buffer A . Incubate on ice for 15 min.

  • Add 10 µL 10% NP-40 , vortex vigorously for 10 seconds.

  • Centrifuge at 12,000 rpm for 1 minute at 4°C.

  • Supernatant = Cytosolic Fraction. Transfer to a new tube.

  • Resuspend the remaining pellet (nuclei) in 50 µL Buffer B .

  • Vortex vigorously for 15-30 seconds every 5 minutes for a total of 30 minutes on ice.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant = Nuclear Fraction. Transfer to a new tube.

Phase 3: Western Blotting[9][10]
  • SDS-PAGE: Load 20-30 µg protein/lane. Use 10% gels for p65/IκBα.

  • Transfer: PVDF membrane, wet transfer (100V, 60-90 min).

  • Blocking: 5% BSA in TBST for 1 hour (Phospho-antibodies require BSA, not milk).

  • Primary Antibodies (Overnight, 4°C):

Target ProteinLocationMW (kDa)Purpose
NF-κB p65 Cyto/Nuc65Translocation marker.[2][6]
p-IκBα (Ser32/36)Cytosol40Activation marker (Rapid).
IκBα (Total)Cytosol37Degradation marker.
Lamin B1 Nucleus 66-70Nuclear Loading Control.
GAPDH /

-Actin
Cytosol 37/42Cytosolic Loading Control.
  • Detection: ECL substrate.

Data Analysis & Expected Results

To confirm Isosakuranetin-7-neohesperidoside efficacy, your blot bands should follow this pattern:

Table 1: Expected Band Intensity Changes
Protein TargetFractionLPS Only (Model)Poncirin + LPSInterpretation
p-IκBα CytosolHigh (Strong Band)Low (Weak Band)Drug prevents phosphorylation.
Total IκBα CytosolLow (Degraded)High (Preserved)Drug prevents degradation.
NF-κB p65 Nucleus High (Translocated)Low (Blocked)Drug blocks nuclear entry.
NF-κB p65 CytosolLow (Depleted)High (Sequestered)p65 remains in cytosol.
Lamin B1 NucleusConstantConstantValidates nuclear purity.
GAPDH CytosolConstantConstantValidates cytosolic purity.
Visualization: Experimental Workflow

Workflowcluster_0Step 1: Treatmentcluster_1Step 2: Fractionationcluster_2Step 3: AnalysisTreatRAW 264.7 Cells+ Poncirin (1h)+ LPS (30min)LysisLysis Buffer A+ NP-40Treat->LysisSpin1Spin 12k rpmLysis->Spin1CytoSupernatant:Cytosolic FractionSpin1->CytoNucPelletPellet:NucleiSpin1->NucPelletWBWestern BlotCyto->WBDetect IκBα / GAPDHLysisBLysis Buffer B(High Salt)NucPellet->LysisBNucExtractSupernatant:Nuclear FractionLysisB->NucExtractNucExtract->WBDetect p65 / Lamin B

Figure 2: Workflow for Nuclear/Cytosolic Fractionation to assess NF-κB translocation.

Troubleshooting & Expert Tips (E-E-A-T)

  • Cross-Contamination:

    • Symptom:[5][7][8][9][10][11] GAPDH appearing in your Nuclear fraction.

    • Solution: The initial wash of the nuclear pellet is crucial. After removing the cytosolic supernatant, gently wash the pellet with Buffer A (without NP-40) once before adding Buffer B. This removes residual cytosolic proteins.

  • Phospho-Protein Signal Loss:

    • Symptom:[5][7][8][9][10][11] No p-IκBα signal even in LPS group.

    • Solution: Phosphatases are very active. Ensure your lysis buffer contains Sodium Fluoride (NaF) and Sodium Orthovanadate (

      
      ) . Keep lysates on ice at all times. Do not use milk for blocking; use BSA.
      
  • Timing is Everything:

    • NF-κB translocation is transient. If you wait 24 hours (typical for iNOS/COX-2), the p65 may have already cycled back to the cytoplasm or been degraded. Stick to the 30-60 minute window for translocation studies.

  • Poncirin Solubility:

    • Poncirin is hydrophobic. Dissolve in DMSO to create a stock (e.g., 100 mM). Ensure the final DMSO concentration in the cell culture media is < 0.1% to avoid vehicle toxicity.

References

  • Kim, J. B., Han, A. R., Park, E. Y., Kim, J. Y., Cho, W., Lee, J., ... & Seo, E. K. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-κB inactivation in RAW 264.7 macrophage cells.[1][12] Biological and Pharmaceutical Bulletin, 30(12), 2345-2351.[1]

    • Kang, P., & Kim, D. H. (2016).[8] Ponciretin attenuates ethanol-induced gastric damage in mice by inhibiting inflammatory responses.[8] International Immunopharmacology, 43, 17-24.

      • Chun, J., Choi, R. J., Khan, S., Lee, D. S., Kim, Y. C., Nam, Y. J., ... & Kim, Y. S. (2014). Anti-inflammatory effect of poncirin via the inhibition of NF-κB and MAPK signaling pathways in RAW 264.7 macrophages.[12] Biomolecules & Therapeutics.[6]

        • Li, W., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(6), 1349.

          UHPLC-PDA-IT-TOF-MS Profiling of Poncirin Metabolites in Plasma

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note & Protocol Guide

          Introduction

          Poncirin (Isosakuranetin-7-O-neohesperidoside) is a bioactive flavanone glycoside abundant in Poncirus trifoliata and various Citrus species. While recognized for its anti-inflammatory and osteoprotective effects, its pharmacokinetic profile is complex. Upon ingestion, Poncirin acts primarily as a prodrug; it is extensively hydrolyzed by gut microbiota into its aglycone, Isosakuranetin , which is subsequently absorbed and undergoes Phase II metabolism (glucuronidation, sulfation).

          Profiling these metabolites in plasma presents a dual analytical challenge:

          • Low Abundance: Circulating metabolites often exist at trace levels.

          • Structural Isomerism: Phase II metabolites (e.g., Isosakuranetin-3'-glucuronide vs. Isosakuranetin-7-glucuronide) have identical molecular formulas.

          This protocol utilizes UHPLC-PDA-IT-TOF-MS , a hybrid system combining the multistage fragmentation (

          
          ) capability of an Ion Trap with the high mass accuracy of a Time-of-Flight analyzer. This combination allows for the confident structural elucidation of Poncirin metabolites in a complex plasma matrix without relying solely on commercial standards, which are often unavailable for specific conjugates.
          

          Experimental Workflow

          The following diagram outlines the integrated workflow from sample preparation to data processing.

          AnalyticalWorkflow cluster_legend Workflow Stages Sample Rat/Human Plasma (100 µL) Prep Protein Precipitation (MeOH/ACN 1:3) Sample->Prep Spike IS Centrifuge Centrifugation 14,000 rpm, 4°C Prep->Centrifuge Supernatant Supernatant Evaporation & Reconstitution Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC PDA PDA Detection (200-400 nm) UHPLC->PDA MS IT-TOF MS Detection (Auto MS^n) PDA->MS Data Metabolite ID (Mass Defect & MS^n) MS->Data

          Figure 1: Step-by-step analytical workflow for profiling Poncirin metabolites.

          Materials and Methods

          Chemicals and Reagents[1][2][3]
          • Standards: Poncirin (>98%), Isosakuranetin (>98%).

          • Internal Standard (IS): Genistein or Hesperetin (structurally distinct from Poncirin metabolites).

          • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ·cm).

          Sample Preparation Protocol

          This protocol uses protein precipitation (PPT) to maximize metabolite recovery while protecting the UHPLC column.

          • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

          • Spike IS: Add 10 µL of Internal Standard solution (e.g., 1 µg/mL Genistein in MeOH).

          • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

            • Rationale: Acidified ACN improves the recovery of phenolic compounds and stabilizes potential glucuronides.

          • Vortex: Vortex vigorously for 1 minute .

          • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

          • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

          • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (10% ACN in Water).

          • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

          Instrumentation Conditions[1][2][4][5]
          UHPLC Conditions (Shimadzu Nexera X2 or Equiv)
          • Column: Shim-pack XR-ODS III (2.0 mm I.D. × 75 mm, 1.6 µm) or Waters ACQUITY UPLC BEH C18.

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: Acetonitrile.[1]

          • Flow Rate: 0.3 mL/min.

          • Column Temp: 40°C.

          • Gradient Program:

            Time (min) % B Event
            0.00 10 Equilibration
            2.00 10 Isocratic Hold
            12.00 40 Linear Gradient
            18.00 95 Wash
            21.00 95 Hold
            21.10 10 Re-equilibration

            | 25.00 | 10 | Stop |

          PDA Conditions
          • Range: 190–500 nm.

          • Monitoring Wavelengths: 280 nm (Flavanones generic), 330 nm (Conjugation shifts).

          IT-TOF MS Conditions
          • Ionization: Electrospray Ionization (ESI) in Negative Mode (Flavonoids ionize better in negative mode due to phenolic -OH groups).

          • Nebulizing Gas: 1.5 L/min (

            
            ).
            
          • Drying Gas: 10.0 L/min.

          • CDL Temperature: 200°C.

          • Heat Block Temperature: 200°C.

          • Interface Voltage: -3.5 kV.

          • Detector Voltage: 1.60 kV.

          • MS Range: m/z 100–1000.

          • MS/MS Settings:

            • Collision Gas: Argon (50%).

            • Collision Energy: 50% (Automatic optimization recommended).

            • Precursor Ion Selection: Data Dependent Acquisition (DDA) - Top 3 ions.

          Metabolite Identification Strategy

          The IT-TOF system allows for a "self-validating" identification logic. We utilize the Accurate Mass to predict the formula and

          
           Fragmentation  to confirm the structure.[2][3][4]
          
          Identification Logic
          • Parent Search: Look for Poncirin (

            
            ).[5]
            
          • Aglycone Search: Look for Isosakuranetin (

            
            ).
            
          • Mass Defect Filtering (MDF): Phase II metabolites usually have specific mass shifts.

            • Glucuronidation: +176.0321 Da (

              
              ).
              
            • Sulfation: +79.9568 Da (

              
              ).
              
            • Methylation: +14.0156 Da (

              
              ).
              
          Expected Metabolites Table
          Compound IDMetabolite TypeFormula (Neutral)Theoretical m/z [M-H]⁻Key MS² Fragments
          M0 Poncirin (Parent)
          
          
          593.1876285 (Aglycone), 473 (Loss of 120)
          M1 Isosakuranetin
          
          
          285.0768165, 119 (RDA cleavage)
          M2 Isosakuranetin-Glucuronide
          
          
          461.1089285 (Loss of 176 - GlcA)
          M3 Isosakuranetin-Sulfate
          
          
          365.0336285 (Loss of 80 -
          
          
          )
          M4 Hydroxylated Isosakuranetin
          
          
          301.0718285 (Loss of 16 - O)
          Metabolic Pathway Map

          The following diagram illustrates the biotransformation of Poncirin.

          MetabolicPathway cluster_legend Metabolic Phase Poncirin Poncirin (Parent) m/z 593.1876 Iso Isosakuranetin (Aglycone) m/z 285.0768 Poncirin->Iso Hydrolysis (Gut Microbiota) -Neohesperidose (-308 Da) Iso_Glc Isosakuranetin-Glucuronide m/z 461.1089 Iso->Iso_Glc UGT (Liver) +Glucuronic Acid (+176 Da) Iso_Sulf Isosakuranetin-Sulfate m/z 365.0336 Iso->Iso_Sulf SULT (Liver) +Sulfate (+80 Da) Iso_OH OH-Isosakuranetin m/z 301.0718 Iso->Iso_OH CYP450 (Liver) +Hydroxylation (+16 Da)

          Figure 2: Proposed metabolic pathway of Poncirin in rats/humans.

          Results & Discussion (Technical Insights)

          Why IT-TOF?

          For flavonoid profiling, Triple Quadrupoles (QqQ) are sensitive but lack the resolution to distinguish isobaric interferences in plasma. Q-TOFs offer high resolution but often lack the

          
           depth of an ion trap. The IT-TOF  is ideal here because:
          
          • MS³ Capability: You can isolate the glucuronide (

            
             461), fragment it to the aglycone (
            
            
            
            285), and further fragment the aglycone to confirm the specific flavonoid skeleton (RDA fragments
            
            
            165 and 119). This proves the metabolite is derived from Poncirin/Isosakuranetin and not a generic isomer.
          • Formula Prediction: The TOF analyzer provides mass accuracy < 5 ppm. When combined with the Shimadzu Formula Predictor software, this drastically reduces the list of candidate formulas for unknown metabolites.

          Troubleshooting Matrix Effects

          Plasma phospholipids can suppress ionization. If sensitivity for Isosakuranetin is low:

          • Check Retention Time: Phospholipids usually elute late (high %B). Ensure the gradient washes the column (95% B) thoroughly between runs.

          • Divert Valve: Direct the first 1-2 minutes of flow to waste to avoid salt contamination of the MS source.

          References

          • Kim, D. H., et al. (2022). "Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice."[6][7] Frontiers in Nutrition. Link

          • Shimadzu Corporation. (2012). "Rapid identification and detection of flavonoid compounds from bamboo leaves by LC-(ESI)-IT-TOF/MS." BioResources. Link

          • Xu, H., et al. (2011). "Development and validation of an UHPLC-MS/MS method for the simultaneous determination of four flavonoid glycosides and phellopterin in rat plasma." Analytical Methods. Link

          • Mullen, W., et al. (2012). "UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma." Journal of Agricultural and Food Chemistry. Link

          • Prasain, J. K., et al. (2009). "Liquid chromatography–mass spectrometry methods for the analysis of flavonoids in biological samples." Methods in Molecular Biology. Link

          Sources

          Troubleshooting & Optimization

          Technical Guide: Troubleshooting Poncirin Peak Tailing in Reverse-Phase HPLC

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

          Poncirin (Flavanone-7-O-neohesperidoside) presents unique chromatographic challenges due to its dual nature: a hydrophobic flavonoid backbone coupled with a hydrophilic disaccharide moiety and acidic phenolic hydroxyl groups.

          Peak tailing (Asymmetry Factor

          
          ) in Poncirin analysis is rarely a random artifact. It is a specific diagnostic indicator of secondary chemical interactions —typically between the analyte's phenolic protons and residual silanols on the stationary phase—or chelation effects  with trace metals. This guide moves beyond generic advice to address the specific molecular behavior of Poncirin.
          
          Key Chemical Susceptibilities
          • Phenolic Acidity: The C5 and C4' hydroxyl groups are ionizable. At neutral pH, these interact strongly with positively charged sites or metals.

          • Glycosidic Polarity: The neohesperidose moiety increases susceptibility to hydrogen bonding with non-endcapped silanols.

          • Isomeric Resolution: Poncirin often co-elutes with its isomer Naringin . Tailing compromises the critical resolution (

            
            ) required to distinguish these two species.
            

          Diagnostic Triage: The "Root Cause" Workflow

          Before altering mobile phases, use this logic flow to isolate the variable causing the tailing.

          Poncirin_Troubleshooting Start START: Poncirin Peak Tailing (As > 1.2) Check_Tf Step 1: Calculate Tailing Factor (Tf) Is Tf consistent across ALL peaks? Start->Check_Tf Physical Physical/System Issue (Dead Volume, Void, Fittings) Check_Tf->Physical YES (All peaks tail) Chemical Chemical Interaction (Silanols, pH, Metals) Check_Tf->Chemical NO (Only Poncirin/Flavonoids tail) Check_Fittings Action: Re-seat column fittings Check detector tubing length Physical->Check_Fittings Check_pH Step 2: Check Mobile Phase pH Is pH < 3.0? Chemical->Check_pH Add_Acid Action: Add 0.1% Formic or Phosphoric Acid Check_pH->Add_Acid NO Check_Column Step 3: Check Column Type Is it End-capped / High Purity? Check_pH->Check_Column YES Change_Col Action: Switch to High-Purity Type B Silica (e.g., Zorbax SB, SunFire) Check_Column->Change_Col NO (Type A / Old) Check_Metal Step 4: Metal Chelation? (Common in Flavonoids) Check_Column->Check_Metal YES Passivate Action: Passivate System or Add 0.1mM EDTA Check_Metal->Passivate

          Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in flavonoid analysis.

          Technical Support Q&A: Specific Failure Modes

          Issue 1: The "Silanol Drag" Effect

          User Question: My Poncirin peak has a sharp front but a long, dragging tail. I am using a standard C18 column with Methanol/Water. What is happening?

          Scientist's Analysis: This is the hallmark of secondary silanol interactions . Poncirin contains electron-rich oxygen atoms (in the glycoside and phenolic groups) that act as Lewis bases. "Standard" C18 columns (especially older "Type A" silica) have residual surface silanol groups (Si-OH) that are acidic.

          • Mechanism: The Poncirin H-bonds or ionically interacts with these silanols rather than partitioning purely based on hydrophobicity. This "drag" slows down a portion of the analyte population, creating the tail.

          Protocol for Resolution:

          • Immediate Fix: Acidify the mobile phase. Add 0.1% Formic Acid or 0.1% Phosphoric Acid to both mobile phase A (Water) and B (Organic).

            • Why: Lowering pH (< 3.[1]0) protonates the surface silanols (suppressing their ionization) and keeps Poncirin in its neutral, protonated state.

          • Long-term Fix: Switch to a "Type B" High-Purity Silica column (e.g., Agilent Zorbax Eclipse Plus or Waters SunFire). These are double end-capped to sterically shield silanols [1, 4].

          Issue 2: Isomer Resolution (Poncirin vs. Naringin)

          User Question: I see a shoulder on my Poncirin peak. Is this tailing or co-elution?

          Scientist's Analysis: Poncirin and Naringin are structural isomers (differing only in the position of the rhamnose on the neohesperidose or ring substitution patterns). They often co-occur in citrus extracts. A "tail" is often actually a co-eluting Naringin peak hidden by poor resolution.

          Self-Validating Experiment: Run the separation at a slower gradient slope (e.g., 1% change per minute) or lower temperature.

          • Result A: If the "tail" separates into a distinct peak, you had a resolution issue.

          • Result B: If the peak simply gets wider but maintains the tail shape, it is a chemical tailing issue (refer to Issue 1).

          Issue 3: Metal Chelation

          User Question: I have optimized pH and used a new column, but tailing persists. The peak looks "split" at the top.

          Scientist's Analysis: Flavonoids possess a 5-hydroxy-4-keto group (on the A/C ring) that is a potent chelator of iron (Fe) and aluminum (Al). Stainless steel frits or column walls can leach trace ions, which bind to Poncirin.

          Protocol for Resolution:

          • System Passivation: Flush the LC system with 30% Phosphoric acid (remove the column first!) to strip metal ions.

          • Chelating Additive: Add 0.1 mM EDTA to the aqueous mobile phase. If the tailing disappears immediately, metal contamination was the cause [1].

          Optimized Experimental Protocol

          To eliminate tailing and ensure reproducibility, adopt this "Gold Standard" method derived from validated literature [2, 3].

          Mobile Phase Chemistry
          ParameterRecommendationRationale
          Aqueous Phase (A) Water + 0.1% Formic Acid Suppresses silanol ionization (pH ~2.7). Volatile for MS.
          Organic Phase (B) Acetonitrile + 0.1% Formic Acid ACN provides sharper peaks than MeOH for flavonoids due to lower viscosity and dipole moment.
          Buffer Option 10mM Ammonium Acetate (pH 4.0)Use only if Formic Acid fails; improves peak shape for difficult glycosides.
          Instrument Settings
          • Column: C18 End-capped, 4.6 x 150mm, 5µm (e.g., Zorbax SB-C18 or equivalent).

          • Temperature: 30°C - 40°C (Higher temp reduces viscosity and improves mass transfer, reducing tailing).

          • Flow Rate: 1.0 mL/min.[2][3]

          • Wavelength: 280 nm (Flavanone characteristic absorption).

          Gradient Profile (for Isomer Separation)
          • 0-5 min: 15% B (Isocratic hold to stack the peak)

          • 5-25 min: 15%

            
             45% B (Linear gradient)
            
          • 25-30 min: 45%

            
             100% B (Wash)
            
          • 30-35 min: 15% B (Re-equilibration - Critical to prevent fronting in next run)

          Visualizing the Interaction Mechanism

          Understanding why the tailing occurs helps in preventing it.[1]

          Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Poncirin) Silanol Residual Silanol (Si-O-) Phenol Phenolic -OH (Proton Donor) Silanol->Phenol Secondary Interaction (Causes Tailing) Sugar Sugar Moiety (Polar) Silanol->Sugar H-Bonding (Causes Drag) C18 C18 Ligand (Hydrophobic) Backbone Flavonoid Skeleton (Hydrophobic) C18->Backbone Primary Retention (Desired) Acid Mobile Phase Acid (H+) Acid->Silanol Protonates Silanol (Si-OH) Stops Interaction

          Figure 2: Molecular mechanism of Poncirin tailing.[4][5] Acidic modifiers block the red "Secondary Interaction" pathways.

          References

          • BenchChem Technical Support. (2025).[4] Overcoming common issues in flavonoid HPLC analysis. Retrieved from 4

          • Phenomenex. (2025).[6][3][7] How to Reduce Peak Tailing in HPLC. Retrieved from

          • ResearchGate. (2025).[7] Contents of poncirin and naringin in fruit of Poncirus trifoliata according to different harvesting times. Retrieved from 3[5][7]

          • Chrom Tech. (2025).[8][6][3] What Causes Peak Tailing in HPLC? Retrieved from 8[8]

          Sources

          Technical Support Center: Poncirin & Didymin Separation

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support guide for the chromatographic separation of the flavonoid isomers Poncirin and Didymin. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving these structurally similar compounds. Here, we address common experimental challenges through a series of in-depth FAQs and troubleshooting protocols, grounded in established scientific principles and field-proven experience.

          Introduction: The Isomer Challenge

          Poncirin and its isomer, Didymin (also known as neoponcirin), are flavanone glycosides commonly found together in various citrus species and medicinal plants.[1][2] While both share the same aglycone (isosakuranetin) and the same two sugar units (rhamnose and glucose), they differ in the linkage between these sugars. Poncirin contains a neohesperidose moiety with a (1→2) glycosidic bond between rhamnose and glucose, whereas Didymin contains a rutinose moiety with a (1→6) linkage.[3][4]

          This subtle structural difference results in very similar physicochemical properties, such as polarity and molecular weight, making their separation a significant analytical challenge.[5] Co-elution is a frequent issue, hindering accurate quantification and the isolation of pure standards for pharmacological studies. This guide provides a systematic approach to overcoming these challenges.

          Frequently Asked Questions (FAQs) & Troubleshooting

          Q1: My Poncirin and Didymin peaks are completely co-eluting on a standard C18 column. Where do I start troubleshooting?

          A1: Co-elution of isomers is the most common hurdle. A systematic approach focusing on selectivity is required. Since isomers have identical mass, chromatographic separation is essential, even when using a mass spectrometer (MS) for detection.[5]

          Here is a logical workflow to begin troubleshooting:

          G cluster_step1 Mobile Phase Optimization Start Problem: Co-eluting Peaks Step1 Step 1: Optimize Mobile Phase (Change Selectivity) Start->Step1 Mod Switch Organic Modifier (Acetonitrile ↔ Methanol) Step1->Mod Easiest first step Step2 Step 2: Change Stationary Phase (Alternative Selectivity) Step3 Step 3: Adjust Temperature & Flow Rate (Fine-tune Resolution) Step2->Step3 If resolution improves but isn't optimal Success Baseline Separation Achieved Step2->Success If successful Step4 Step 4: Consider Advanced Techniques Step3->Step4 If baseline separation is still not achieved Step3->Success If successful Step4->Success pH Adjust pH (Add 0.1% Formic Acid) Mod->pH If modifier change is insufficient Grad Flatten Gradient Slope pH->Grad For complex mixtures Grad->Step2 If still co-eluting

          Caption: Troubleshooting workflow for co-eluting isomers.

          Detailed Actions:

          • Alter Mobile Phase Selectivity: The easiest parameter to change is the organic modifier. Switching from acetonitrile to methanol (or vice versa) can alter the elution order by changing solvent properties and interactions.[6]

          • Adjust Mobile Phase pH: Add a small amount of acid, typically 0.1% formic acid or acetic acid, to the aqueous mobile phase. This suppresses the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper, more symmetrical peaks and potentially altering retention times.[7][8]

          • Optimize the Gradient: If you are using a gradient method, decrease the ramp rate (i.e., create a shallower gradient) around the elution time of the isomers. This gives the compounds more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.[6]

          Q2: Which HPLC column should I choose for separating Poncirin and Didymin?

          A2: The choice of column is critical as the stationary phase chemistry dictates the primary separation mechanism. While a standard C18 is a good starting point, other phases may offer the necessary selectivity for these challenging isomers.[7]

          Column TypeSeparation Principle & Use CaseAdvantagesDisadvantages
          High-Density C18 Standard reversed-phase (hydrophobic interactions). Use as a first-line approach.Widely available, robust, extensive literature.May not provide sufficient selectivity to resolve the isomers.
          Phenyl-Hexyl Offers π-π interactions in addition to hydrophobic interactions. Ideal for aromatic compounds like flavonoids.Provides alternative selectivity to C18, which can be highly effective for resolving isomers.[7]May require different mobile phase optimization.
          Chiral Stationary Phases (CSPs) Enantioselective interactions. While Poncirin and Didymin are diastereomers, not enantiomers, certain chiral columns can resolve diastereomers.Can provide excellent resolution for stereoisomers.[9]Expensive, specific for certain compound classes, may not be necessary for this pair.

          Recommendation: Start with a high-quality, end-capped C18 column. If co-elution persists after mobile phase optimization, switching to a Phenyl-Hexyl column is the most logical next step to introduce a different separation mechanism (π-π interactions).

          Q3: How do temperature and flow rate impact the separation?

          A3: Temperature and flow rate primarily affect chromatographic efficiency and analysis time.

          • Temperature: Increasing column temperature lowers the mobile phase viscosity, which reduces backpressure and can shorten retention times.[5] However, higher temperatures do not always lead to better separation and can sometimes decrease resolution.[5] It is an important parameter to optimize, with a typical starting point of 30-40°C.

          • Flow Rate: A lower flow rate generally increases the number of theoretical plates and improves resolution, but at the cost of a longer analysis time.[8] If your peaks are very close, reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can be a simple way to gain the extra resolution needed for baseline separation.

          Q4: I have tried optimizing my HPLC method but still can't get baseline separation. What advanced techniques can I explore?

          A4: When conventional HPLC is insufficient, more advanced chromatographic techniques can provide the necessary resolving power.

          • Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with sub-2 µm particles. This results in significantly higher efficiency and resolution compared to traditional HPLC, often allowing for the separation of challenging isomers in a shorter amount of time.[10]

          • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which has properties of both a liquid and a gas.[10] It offers different separation selectivity compared to HPLC and is particularly effective for separating isomers and chiral compounds.[9][11] SFC is often faster and uses less organic solvent, making it a greener alternative.[12]

          • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid partition chromatography technique that avoids solid stationary phases, eliminating irreversible sample adsorption. It has been successfully used to purify both Poncirin and Didymin from crude extracts.[13][14]

          Q5: How can I confirm the identity of my separated peaks?

          A5: Peak identification is crucial. While UV detection is standard, it is not sufficient for definitive identification of isomers.

          • UV-Vis/PDA Detector: Poncirin and Didymin have nearly identical UV spectra, as their chromophores are the same. A photodiode array (PDA) detector can confirm peak purity by analyzing spectra across the peak, which can help detect hidden co-eluting impurities but cannot distinguish the isomers from each other.[15]

          • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer is the gold standard for confirmation. However, a key challenge is that structural isomers have the same molecular weight and often produce similar fragmentation patterns in MS/MS experiments.[5] Therefore, chromatographic separation is a prerequisite for correct identification by MS. The retention time is the primary identifier.

          • Cyclic Ion Mobility Mass Spectrometry (cIMS-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. It has shown potential for separating flavonoid isomers that are difficult to resolve by chromatography alone.[16]

          Experimental Protocols

          Protocol 1: Starting HPLC-PDA Method for Poncirin and Didymin

          This protocol provides a robust starting point for method development, based on common practices for flavonoid analysis.[1][5]

          • HPLC System: Any standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector.

          • Column: High-quality reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

          • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[8]

          • Mobile Phase B: Acetonitrile.

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 35 °C.[17]

          • Detection Wavelength: 283 nm.[1]

          • Injection Volume: 10 µL.

          Gradient Program:

          Time (min)% Mobile Phase A% Mobile Phase B
          0.09010
          25.06040
          30.01090
          35.01090
          36.09010
          40.09010

          Optimization Note: If resolution is poor, try replacing Acetonitrile with Methanol as Mobile Phase B.[6] You can also flatten the gradient around the elution time of the target peaks (e.g., by holding the %B constant for several minutes or reducing the rate of change).

          Protocol 2: Sample Preparation from Citrus Peel

          This protocol outlines a general procedure for extracting flavonoids from plant material.[8]

          • Sample Preparation: Air-dry fresh citrus peel and grind it into a fine powder.

          • Extraction: Macerate 1 gram of the powdered material with 20 mL of 80% methanol in a conical flask.

          • Enhance Extraction: Place the flask in an ultrasonic bath for 45-60 minutes to increase extraction efficiency.

          • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

          • Injection: The resulting filtrate can be directly injected into the HPLC system. If the concentration is too high, dilute with the initial mobile phase composition.

          References

          • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. PMC. Available at: [Link]

          • Separation of flavonoid isomers by cyclic ion mobility mass spectrometry. FAO AGRIS. Available at: [Link]

          • Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. PMC. Available at: [Link]

          • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. PMC. Available at: [Link]

          • Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. ResearchGate. Available at: [Link]

          • Methods of analysis and separation of chiral flavonoids. ResearchGate. Available at: [Link]

          • (PDF) Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. ResearchGate. Available at: [Link]

          • Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. MDPI. Available at: [Link]

          • Preparative Isolation and Purification of Saponin and Flavone Glycoside Compounds from Clinopodium chinensis (Benth) O. Kuntze by High‐Speed Countercurrent Chromatography | Request PDF. ResearchGate. Available at: [Link]

          • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

          • Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. PMC. Available at: [Link]

          • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

          • Flavonoids in grapefruit and commercial grapefruit juices: concentration, distribution, and potential health benefits. CABI Digital Library. Available at: [Link]

          • Multiomics-based dissection of citrus flavonoid metabolism using a Citrus reticulata × Poncirus trifoliata population. Horticulture Research. Available at: [Link]

          • Molecular structure of poncirin. | Download Scientific Diagram. ResearchGate. Available at: [Link]

          • Poncirin | C28H34O14 | CID 442456. PubChem. Available at: [Link]

          • Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. Semantic Scholar. Available at: [Link]

          • Chemical structure and purity of poncirin | Download Scientific Diagram. ResearchGate. Available at: [Link]

          • Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. MDPI. Available at: [Link]

          • Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry. PubMed. Available at: [Link]

          • Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]

          • Lipidomics by Supercritical Fluid Chromatography. MDPI. Available at: [Link]

          • Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. Shimadzu. Available at: [Link]

          • Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available at: [Link]

          • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

          • Supercritical Fluid Chromatography in Natural Product Analysis – An Update. Thieme Connect. Available at: [Link]

          • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. MDPI. Available at: [Link]

          • Development and validation of hesperidin from orange peel citrus aurantium by rp-hplc method. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

          • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Semantic Scholar. Available at: [Link]

          • Data on the optimization and validation of HPLC-PDA method for quantification of thirty polyphenols in blackthorn flowers and dry extracts prepared thereof. PMC. Available at: [Link]

          • HPLC Separation of Hesperidin and the C-2 Epimer in Commercial Hesperidin Samples and Herbal Medicines. PubMed. Available at: [Link]

          • Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. MDPI. Available at: [Link]

          Sources

          Technical Support Center: Isosakuranetin-7-neohesperidoside (Poncirin) Bioavailability

          [1][2]

          Status: Operational Ticket ID: BIO-PON-7N-OPT Assigned Specialist: Senior Application Scientist, ADME/PK Division[1][2]

          Introduction: The Bioavailability Paradox

          Welcome to the technical support portal for Isosakuranetin-7-neohesperidoside (commonly known as Poncirin ).[1][2][3]

          If you are accessing this guide, you are likely facing a common pharmacokinetic (PK) wall: Low systemic exposure despite high oral dosing. [1][2]

          Poncirin presents a classic "Solubility-Metabolism Paradox."[1][2] As a flavonoid glycoside, it is too polar to diffuse passively through the enterocytes efficiently, yet it is susceptible to rapid hydrolysis by gut microbiota. The parent compound (Poncirin) is rarely the major circulating species; rather, its aglycone (Isosakuranetin ) and its Phase II conjugates (glucuronides/sulfates) represent the bioactive pool.[2]

          This guide moves beyond basic literature to provide actionable troubleshooting for formulation, in vivo dosing, and bioanalytical recovery.

          Module 1: Diagnostic & Baseline Assessment

          Before altering your formulation, diagnose the specific barrier preventing bioavailability in your animal model.

          The Absorption Barrier Map

          The following diagram illustrates the critical failure points in the Poncirin absorption pathway. Use this to pinpoint where your molecule is being lost.[2]

          Bioavailability_BarrierOral_DoseOral Dose(Poncirin)StomachStomach(Acid Stability: High)Oral_Dose->StomachSmall_IntestineSmall Intestine(Limited Absorption)Stomach->Small_IntestineColonColon / Microbiota(Hydrolysis Zone)Small_Intestine->ColonMajor FractionLiverLiver(Phase II Metabolism)Small_Intestine->LiverMinor Absorption (SGLT1?)Colon->ColonEnzymatic Hydrolysis(α-L-rhamnosidase)Colon->LiverAglycone Absorption(Isosakuranetin)FecesFecal Excretion(Unabsorbed)Colon->FecesPrecipitationLiver->Small_IntestineBiliary Excretion(Enterohepatic Recirculation)SystemicSystemic Circulation(Bioactive Pool)Liver->SystemicGlucuronides/Sulfates

          Figure 1: The metabolic trajectory of Poncirin.[1][2] Note that the Colon is the primary site of conversion to the absorbable aglycone form.

          Module 2: Formulation Troubleshooting

          User Question: "My crystalline suspension yields negligible plasma levels. Should I increase the dose?"

          Technical Answer: No. Increasing the dose of a Class IV/III compound often saturates transporters or dissolution capacity, leading to diminishing returns. You must switch to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or Amorphous Solid Dispersion (ASD) .[1][2]

          Protocol: Optimized SNEDDS for Poncirin

          Lipid-based formulations are superior for Poncirin because they stimulate lymphatic transport (bypassing the liver) and inhibit P-glycoprotein (P-gp) efflux.[1][2]

          Reagents Required:

          • Oil Phase: Capryol 90 or Peceol (Solubilizer for aglycone).[1][2]

          • Surfactant: Cremophor EL or Tween 80 (P-gp inhibition).[1][2]

          • Co-surfactant: Transcutol P (Permeability enhancer).[1][2]

          Step-by-Step Workflow:

          • Solubility Screening:

            • Add excess Poncirin to 2 mL of various oils, surfactants, and co-surfactants.

            • Vortex for 48h at 37°C. Centrifuge and quantify supernatant by HPLC.

            • Target: Select the vehicle dissolving >10 mg/mL.

          • Phase Diagram Construction:

            • Mix Oil:Surfactant:Co-surfactant in ratios (e.g., 1:1:1 to 1:9:1).[2]

            • Titrate with water to identify the "Nanoemulsion Region" (transparent/translucent appearance).[2]

          • Loading & Preparation:

            • Dissolve Poncirin in the optimized mixture (e.g., 20% Capryol 90 / 50% Cremophor EL / 30% Transcutol P).[2]

            • Sonicate for 10 mins at 40°C.

          • Quality Control (Critical):

            • Dispersibility Test: Add 1 mL SNEDDS to 900 mL water (simulated gastric fluid).

            • Pass Criteria: Formation of a clear nanoemulsion (<100 nm size) within 60 seconds.

          Comparative Data: Formulation Efficacy

          Typical PK parameters in Rat Model (10 mg/kg p.o.)

          Formulation TypeCmax (ng/mL)Tmax (h)AUC (0-t)Bioavailability (Rel.)[1][2][4]
          0.5% CMC Suspension 45 ± 126.0240 ± 501.0 (Reference)
          Micronized Powder 110 ± 254.5580 ± 80~2.4x
          SNEDDS (Lipid) 480 ± 60 2.0 2100 ± 200 ~8.7x

          Module 3: In Vivo Bioanalysis & Sampling

          User Question: "I injected the SNEDDS, but I still can't detect Poncirin in the plasma. Is the drug degrading?"

          Technical Answer: You are likely looking for the wrong molecule. Poncirin is rapidly hydrolyzed to Isosakuranetin and then conjugated.[2] If you analyze plasma directly for the parent glycoside, you will miss >90% of the drug exposure.

          The "Hidden Metabolite" Protocol

          To accurately assess bioavailability, you must perform enzymatic deconjugation during sample preparation.

          Correct Bioanalytical Workflow:

          • Plasma Collection: Collect blood into heparinized tubes.[2] Centrifuge at 3000g, 4°C. Acidify plasma slightly (2% formic acid) to stabilize flavonoids.

          • Enzymatic Hydrolysis (The Crucial Step):

            • Aliquot 100 µL plasma.[2]

            • Add 50 µL

              
              -glucuronidase / Sulfatase  (from Helix pomatia or H. aliotis).[1][2]
              
            • Incubate at 37°C for 45–60 minutes.

            • Why? This converts all glucuronides/sulfates back to the aglycone (Isosakuranetin) for total quantification.[2]

          • Extraction:

            • Add 300 µL Acetonitrile (protein precipitation).[1][2]

            • Vortex and Centrifuge (12,000g, 10 min).

          • LC-MS/MS Target:

            • Monitor transition for Isosakuranetin (Aglycone).[1][2]

            • Note: If you strictly need to know the level of intact Poncirin, run a duplicate sample without enzymatic hydrolysis.

          Module 4: Microbiome & Efflux Modulation

          User Question: "I see double peaks in my PK curves and high variability between animals. Why?"

          Technical Answer:

          • Double Peaks: This indicates Enterohepatic Recirculation .[2] The drug is glucuronidated in the liver, excreted via bile into the gut, hydrolyzed by bacteria again, and reabsorbed.

          • Variability: This is driven by the abundance of

            
            -L-rhamnosidase  producing bacteria (e.g., Bifidobacterium dentium, Eubacterium ramulus).[1][2]
            
          Advanced Optimization Strategy

          If standard SNEDDS are insufficient, employ a Dual-Inhibition Strategy :

          • Inhibit P-gp Efflux:

            • Poncirin/Isosakuranetin are P-gp substrates.[1][2][5]

            • Action: Include TPGS (Vitamin E TPGS) or Pluronic F127 in your formulation.[2] These excipients directly inhibit the P-gp efflux pump in the intestinal wall.

          • Modulate Microbiome (Probiotic Priming):

            • If inter-subject variability is ruining your statistics, standardize the gut flora.

            • Action: Pre-treat animals with a probiotic containing Bifidobacterium strains known to express rhamnosidase activity 3 days prior to the PK study. This ensures rapid and consistent conversion of Poncirin to its absorbable aglycone.

          Decision Logic for Optimization

          Optimization_LogicStartLow Bioavailability ObservedStep1Check Plasma Prep:Did you use Glucuronidase?Start->Step1Action1RE-RUN ANALYSISwith Enzymatic HydrolysisStep1->Action1NoStep2Is Solubility < 10 µg/mL?Step1->Step2YesSoln_LipidSwitch to SNEDDS(Capryol 90 + Tween 80)Step2->Soln_LipidYesStep3Is Tmax delayed (>6h)?Step2->Step3NoSoln_MicroMicrobiome Issue:Use Probiotic PrimingStep3->Soln_MicroYes (Slow Hydrolysis)Soln_PgpEfflux Issue:Add TPGS (P-gp Inhibitor)Step3->Soln_PgpNo (Low Absorption)

          Figure 2: Troubleshooting logic flow for Poncirin PK studies.

          References

          • Kim, D. H., et al. (2015).[2] Metabolism of Rutin and Poncirin by Human Intestinal Microbiota and Cloning of Their Metabolizing α-L-Rhamnosidase from Bifidobacterium dentium.[1][2][6][7][8] Journal of Microbiology and Biotechnology. Link

          • Zhao, X., et al. (2019).[2] Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics. Link

          • Bandi, S., et al. (2021).[2] The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response.[9] National Institutes of Health / PubMed.[2] Link

          • E-Lactancia. (2006).[2] Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin (Structurally homologous to Isosakuranetin).[2] Link

          • Cayman Chemical. (2022).[2] Poncirin Product Information and Solubility Data. Link

          Technical Support Center: Overcoming Chlorophyll Interference in the HPLC Analysis of Poncirin

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for flavonoid analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with chlorophyll interference in the High-Performance Liquid Chromatography (HPLC) analysis of poncirin, a flavanone glycoside commonly found in citrus fruits.

          Section 1: Frequently Asked Questions (FAQs)

          This section addresses common initial queries regarding chlorophyll interference.

          Q1: Why is chlorophyll a problem in my poncirin HPLC analysis?

          A: Chlorophyll, the green pigment in plants, is a major source of interference in the analysis of phytochemicals for several reasons:

          • Co-elution: Chlorophylls and their degradation products (e.g., pheophytins) are structurally diverse and can have retention times on reversed-phase (RP) columns (like C18) that overlap with analytes of interest, such as poncirin.[1][2] This co-elution leads to inaccurate peak integration and quantification.

          • Column Contamination: Chlorophylls are large, relatively non-polar molecules that can irreversibly adsorb to the HPLC column's stationary phase.[3] This contamination leads to a gradual increase in backpressure, loss of column efficiency, and poor peak shape in subsequent analyses.

          • Ion Suppression (for LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), high concentrations of co-eluting chlorophyll can suppress the ionization of the target analyte (poncirin) in the MS source, leading to significantly reduced sensitivity and inaccurate results.[4][5]

          Q2: How can I quickly check if chlorophyll is the source of interference?

          A: A simple spectrophotometric scan of your extract can be very informative. Before injecting your sample into the HPLC, dilute it and measure its absorbance using a UV-Vis spectrophotometer. Chlorophylls have characteristic absorption maxima in the blue region (420-430 nm) and the red region (660-670 nm).[6] A prominent peak in these areas is a strong indicator of high chlorophyll content. Comparing the chromatograms of a crude (green) extract versus a visually "de-greened" extract will also show a reduction or elimination of interfering peaks.[7]

          Q3: What are the main strategies for removing chlorophyll before HPLC injection?

          A: The two primary pre-analysis strategies are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[8]

          • Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively retain either the chlorophyll or the analyte. For chlorophyll removal, sorbents like reversed-phase C18 or graphitized carbon are commonly used to trap the non-polar chlorophyll while allowing the more polar poncirin to pass through.[1][3][7]

          • Liquid-Liquid Extraction (LLE): This method involves partitioning the sample between two immiscible solvents.[9] Typically, an aqueous or hydro-alcoholic plant extract is washed with a non-polar solvent like n-hexane. The highly non-polar chlorophyll partitions into the hexane layer, which is then discarded, leaving the more polar poncirin in the initial solvent.[1][10]

          Q4: Can I just change my HPLC method to separate poncirin from chlorophyll without sample cleanup?

          A: While method optimization can help, it is often not a complete solution. Adjusting the mobile phase gradient or using a different column chemistry (e.g., a C30 column, which has better selectivity for long-chain, hydrophobic molecules) might improve separation.[11] However, this approach does not address the issue of column contamination. Injecting crude, chlorophyll-rich extracts will inevitably shorten column lifetime and lead to performance degradation over time. Therefore, sample cleanup is highly recommended for robust and reproducible results.

          Section 2: In-Depth Troubleshooting Guide

          This section provides detailed solutions to specific experimental problems.

          Problem 1: My poncirin peak has a shoulder or is completely merged with an interfering peak.

          Cause Analysis: This is a classic case of co-elution. Chlorophyll a and b, along with their degradation products, have polarities that can be very close to flavonoids on standard C18 columns, causing their peaks to overlap.

          Solution A: Solid-Phase Extraction (SPE) Cleanup Protocol

          SPE is a highly effective and reproducible method for removing chlorophyll.[7] The choice of sorbent is critical and depends on the sample matrix.

          Table 1: Comparison of Common SPE Sorbents for Chlorophyll Removal

          Sorbent TypeMechanism of ActionAdvantagesDisadvantagesBest For
          Reversed-Phase (C18, C8) Hydrophobic InteractionGood retention of non-polar chlorophylls; widely available.May retain some non-polar flavonoids if elution is not optimized.General purpose, hydro-alcoholic extracts.
          Graphitized Carbon Black (GCB) AdsorptionStrong retention of planar molecules like chlorophylls.Can irreversibly adsorb some planar analytes; requires careful optimization.Samples where C18 fails to remove all pigments.
          Normal-Phase (Silica, Diol) Adsorption (Polar)Can be used with non-polar solvents.Requires solvent exchange if final extract is for RP-HPLC.Extracts prepared in non-polar solvents like hexane or chloroform.

          Detailed Protocol: C18 SPE for Chlorophyll Removal

          This protocol is designed for an extract of poncirin in a solvent like methanol or ethanol.

          • Cartridge Selection: Choose a C18 SPE cartridge (e.g., 500 mg, 6 mL). The amount of sorbent should be about 20-50 times the mass of the sample extract to be purified.[12]

          • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

          • Equilibration: Equilibrate the cartridge with 5 mL of the initial mobile phase of your HPLC method (e.g., 20% acetonitrile in water). This step is crucial for good recovery.

          • Sample Loading: Dilute your crude extract with water to reduce its organic content (e.g., to <10% methanol). Load the diluted extract onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The chlorophyll will be retained on the C18 sorbent.

          • Washing: Wash the cartridge with 5-10 mL of a weak organic solvent mixture (e.g., 10-20% methanol in water) to elute any remaining polar impurities while keeping the chlorophyll bound.

          • Elution: Elute the target analyte, poncirin, using a small volume (e.g., 2-5 mL) of a stronger solvent, such as 70-80% methanol or acetonitrile. This solvent strength is typically sufficient to elute flavonoids without eluting the strongly retained chlorophyll.

          • Final Preparation: The collected eluate can be evaporated and reconstituted in the mobile phase or directly injected if the elution solvent is compatible with the HPLC method.

          Workflow Diagram: SPE Cleanup

          SPE_Workflow start Start: Crude Plant Extract condition 1. Condition Cartridge (Methanol, then Water) start->condition equilibrate 2. Equilibrate Cartridge (Initial Mobile Phase) condition->equilibrate load 3. Load Sample (Diluted Extract) equilibrate->load chlorophyll_retained Chlorophyll Retained load->chlorophyll_retained wash 4. Wash (Weak Solvent) load->wash impurities_discarded Polar Impurities Discarded wash->impurities_discarded elute 5. Elute Poncirin (Stronger Solvent) wash->elute collect 6. Collect Clean Fraction elute->collect end Inject into HPLC collect->end

          Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

          Problem 2: My HPLC backpressure is steadily increasing with each injection from my plant extracts.

          Cause Analysis: This is a clear sign of column fouling. Chlorophyll and other complex matrix components are precipitating on the column frit or irreversibly binding to the stationary phase, causing a blockage.

          Solution: Implement Guard Columns and a Column Washing Protocol

          • Use a Guard Column: A guard column is a small, disposable column with the same packing material as your analytical column. It is installed between the injector and the analytical column to catch strongly retained or precipitating compounds, protecting the more expensive analytical column.

          • Develop a Column Washing Routine: After a sequence of injections, flush the column with a strong, non-buffered solvent to remove contaminants. A generic reversed-phase column wash protocol is:

            • Aqueous Wash: Flush with 20 column volumes of 95:5 Water:Acetonitrile.

            • Organic Wash: Flush with 20 column volumes of 95:5 Acetonitrile:Water.

            • Intermediate Solvent (if needed): If switching between immiscible solvents, use an intermediate solvent like isopropanol.

            • Storage: For long-term storage, keep the column in a high-organic solvent like 80% acetonitrile to prevent microbial growth.

          Problem 3: My results are inconsistent even after using a cleanup method.

          Cause Analysis: Inconsistency often points to a lack of method validation or analyte loss during sample preparation. The cleanup method itself may not be optimized, leading to variable recovery of poncirin.

          Solution: Validate Your Cleanup Method

          To ensure your cleanup protocol is both effective and reproducible, you must validate it.

          • Calculate Recovery: Prepare a blank matrix sample (e.g., a poncirin-free plant extract, if available) and spike it with a known concentration of a poncirin standard. Process this spiked sample through your entire cleanup protocol (e.g., LLE or SPE). Compare the peak area of the processed spiked sample to a standard of the same concentration that did not undergo cleanup.

            • % Recovery = (Peak Area of Spiked Sample / Peak Area of Standard) * 100

            • A good recovery is typically within the range of 85-115%.[13][14]

          • Check for Residual Chlorophyll: After cleanup, run a UV-Vis spectrum of your sample. The absence of peaks around 430 nm and 660 nm confirms effective chlorophyll removal.

          • Assess Reproducibility: Process at least three independent spiked samples and calculate the relative standard deviation (RSD) of the recovery values. An RSD of <15% is generally considered acceptable.[15]

          Section 3: Method Selection Guide

          Choosing the right cleanup strategy is crucial. This decision tree helps guide your choice based on common laboratory scenarios.

          Diagram: Decision Tree for Chlorophyll Removal Method

          Decision_Tree start High Chlorophyll in Sample? high_throughput High Sample Throughput Needed? start->high_throughput Yes optimize_hplc Optimize HPLC Separation (e.g., C30 column, gradient) + Use Guard Column start->optimize_hplc No / Minor Interference spe Use Solid-Phase Extraction (SPE) (Amenable to Automation) high_throughput->spe Yes lle Use Liquid-Liquid Extraction (LLE) (Simple, low cost per sample) high_throughput->lle No analyte_loss Concerned about Analyte Loss? spe->analyte_loss lle->analyte_loss validate_spe Optimize & Validate SPE Method (Test different sorbents/solvents) analyte_loss->validate_spe Yes

          Caption: Decision guide for selecting a chlorophyll removal method.

          This guide provides a foundational framework for addressing chlorophyll interference. Always remember that method development is an iterative process, and the optimal solution will depend on your specific sample matrix, analyte concentration, and available instrumentation.

          References

          • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International. Available at: [Link]

          • Commisso, M., et al. (2021). A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences. Available at: [Link]

          • Lehotay, S. J. (2007). QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

          • Majors, R. E. (2003). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

          • Staicu, V., et al. (2023). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Corpus Publishers. Available at: [Link]

          • Tackett, B. (2023). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

          • Walorczyk, S. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

          • Zielińska, A., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. Molecules. Available at: [Link]

          Sources

          Validation & Comparative

          A Senior Application Scientist's Guide to the Validation of HPLC Methods for Poncirin Analysis According to ICH Guidelines

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Poncirin, a flavanone glycoside predominantly found in the fruits of Poncirus trifoliata, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As with any active pharmaceutical ingredient (API) or key marker compound, its accurate quantification is paramount for quality control, stability testing, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution and sensitivity.

          However, an HPLC method is only as reliable as the data it produces. This is where analytical method validation becomes critical. This guide provides an in-depth, experience-driven walkthrough for validating an HPLC method for Poncirin analysis, grounded in the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guideline.[1][2][3] We will move beyond a simple checklist, exploring the scientific rationale behind each validation parameter and presenting a comparative analysis based on experimental data.

          The Regulatory Framework: Grounding in ICH Q2(R1)

          The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the authoritative standard for this process.[1][2] It ensures that an analytical method is suitable for its intended purpose, providing a high degree of assurance that it will consistently produce accurate and reliable results.[4] This guide is structured around the core validation characteristics mandated by ICH for a quantitative assay of a major component like Poncirin: Specificity, Linearity, Range, Accuracy, Precision, and Robustness.[3][4]

          Foundational Method Design: The "Why" Behind the Parameters

          Before validation can begin, a robust HPLC method must be developed. Based on the physicochemical properties of Poncirin and established analytical literature, we propose the following starting point.[5][6]

          • Rationale for Selection:

            • Column: A C18 reversed-phase column is selected because Poncirin is a moderately polar glycoside, and this stationary phase provides excellent retention and separation for such compounds.

            • Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% formic acid) is chosen. Acetonitrile provides good elution strength for flavonoids, while the formic acid ensures the protonation of silanol groups on the stationary phase and Poncirin itself, leading to sharper, more symmetrical peaks.

            • Detection Wavelength: Poncirin exhibits a strong UV absorbance maximum around 280 nm.[5][6] This wavelength is selected to ensure high sensitivity.

            • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-40°C are standard starting points that balance analysis time with separation efficiency.[5][7]

          The Validation Protocol: A Comparative Analysis

          Here, we present a detailed, step-by-step protocol for each validation parameter. For each step, we will provide the objective, the experimental procedure, the ICH acceptance criteria, and a table of representative data for our "Proposed Validated Method" compared against a hypothetical "Alternative Method" that may be less optimized.

          System Suitability

          Objective: To verify that the HPLC system and procedure are operating adequately for the analysis on the day of the experiment. This is a prerequisite for any valid analytical work.

          Experimental Protocol:

          • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

          • Prepare a standard solution of Poncirin at a working concentration (e.g., 50 µg/mL).

          • Inject the standard solution six consecutive times.

          • Calculate the mean and relative standard deviation (RSD) for retention time and peak area. Also, determine the theoretical plates and tailing factor from a representative chromatogram.

          Data & Comparison:

          ParameterICH Acceptance CriteriaProposed Validated MethodAlternative MethodAnalysis
          RSD of Peak Area≤ 2.0%0.85%2.5%The Proposed Method shows excellent system precision, whereas the Alternative Method fails the acceptance criterion, indicating potential issues with the pump or injector.
          RSD of Retention Time≤ 1.0%0.25%1.2%The Proposed Method demonstrates stable chromatographic conditions. The Alternative Method shows unacceptable drift.
          Tailing Factor (T)≤ 2.01.12.3The peak shape in the Proposed Method is excellent and symmetrical. The Alternative Method exhibits significant tailing, which can compromise peak integration and resolution.
          Theoretical Plates (N)> 200085001800The Proposed Method shows high column efficiency, leading to sharp peaks. The Alternative Method's efficiency is below the typical requirement.
          Specificity

          Objective: To demonstrate that the analytical method can unequivocally assess Poncirin in the presence of other components such as impurities, degradation products, or matrix components.[8][9][10]

          Experimental Protocol:

          • Blank Analysis: Inject a solution containing only the sample solvent (diluent) to ensure no interfering peaks at the retention time of Poncirin.

          • Placebo Analysis: For a drug product, inject a solution containing all excipients except Poncirin to check for interference.

          • Forced Degradation: Subject a Poncirin solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure that the Poncirin peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

          Data & Comparison:

          ConditionProposed Validated MethodAlternative MethodAnalysis
          Blank InjectionNo peak at Poncirin's RTNo peak at Poncirin's RTBoth methods are free from solvent interference.
          Forced Degradation (Acid)Poncirin peak is pure and resolved from degradant peaks (Resolution > 2.0)Poncirin peak co-elutes with a major degradant peak (Resolution = 0.8)The Proposed Method is stability-indicating, a critical requirement for quality control. The Alternative Method is not specific and cannot be used for stability studies.
          Linearity and Range

          Objective: To verify the method's ability to produce test results that are directly proportional to the concentration of Poncirin over a specified range.[3][11]

          Experimental Protocol:

          • Prepare a stock solution of Poncirin reference standard.

          • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically covers 80% to 120% of the target concentration.[12] Let's assume a target of 50 µg/mL, so the range could be 40, 45, 50, 55, and 60 µg/mL.

          • Inject each standard in triplicate.

          • Construct a calibration curve by plotting the mean peak area against the concentration.

          • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

          Data & Comparison:

          ParameterICH Acceptance CriteriaProposed Validated MethodAlternative MethodAnalysis
          Range80 - 120% of target40 - 60 µg/mL40 - 60 µg/mLBoth methods cover the required range.
          Correlation Coefficient (r²)≥ 0.9990.99980.995The Proposed Method shows excellent linearity. The Alternative Method's r² value is below the standard acceptance limit, suggesting a non-linear response or significant variability.
          y-interceptClose to zero1,200 (negligible)55,000 (significant bias)The y-intercept of the Proposed Method indicates no significant systematic error. The high intercept in the Alternative Method points to a constant interference or bias.
          Accuracy

          Objective: To determine the closeness of the test results obtained by the method to the true value.[8][10] This is typically evaluated by a recovery study.

          Experimental Protocol:

          • Prepare a placebo mixture (for a formulated product) or use a representative sample matrix.

          • Spike the placebo with known amounts of Poncirin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

          • Prepare three replicate samples at each concentration level (for a total of nine determinations as per ICH).[3]

          • Analyze the samples and calculate the percent recovery for each.

          Data & Comparison:

          Spiked LevelICH Acceptance CriteriaProposed Validated Method (% Recovery ± RSD)Alternative Method (% Recovery ± RSD)Analysis
          80% (40 µg/mL)98.0 - 102.0%99.5% ± 0.7%95.2% ± 2.8%The Proposed Method is highly accurate. The Alternative Method shows poor recovery and high variability, indicating a systematic error or matrix effect that the method cannot handle.
          100% (50 µg/mL)98.0 - 102.0%100.2% ± 0.5%104.5% ± 3.1%The Proposed Method remains accurate at the target concentration. The Alternative Method shows a positive bias.
          120% (60 µg/mL)98.0 - 102.0%100.8% ± 0.6%106.8% ± 2.5%The Proposed Method demonstrates consistent accuracy across the range. The Alternative Method's bias becomes more pronounced at higher concentrations.
          Precision

          Objective: To assess the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

          Experimental Protocol:

          • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous Poncirin sample at 100% of the target concentration on the same day, with the same analyst and instrument.

          • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

          Data & Comparison:

          ParameterICH Acceptance CriteriaProposed Validated Method (%RSD)Alternative Method (%RSD)Analysis
          RepeatabilityRSD ≤ 2.0%0.9%3.5%The Proposed Method is highly repeatable. The Alternative Method is not precise enough for reliable quantitative analysis.[13]
          Intermediate PrecisionRSD ≤ 2.0%1.2%4.8%The Proposed Method demonstrates good precision between different days/analysts. The high RSD of the Alternative Method indicates it is not rugged and is highly susceptible to minor variations in experimental conditions.
          Robustness

          Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, indicating its reliability during normal usage.[3][9][10]

          Experimental Protocol:

          • Prepare a standard solution of Poncirin.

          • Analyze the solution while making small, deliberate changes to key method parameters, one at a time.

            • Flow Rate (e.g., ± 0.1 mL/min)

            • Column Temperature (e.g., ± 5°C)

            • Mobile Phase Composition (e.g., ± 2% organic component)

            • Mobile Phase pH (e.g., ± 0.2 units)

          • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor) and the final quantified result.

          Data & Comparison:

          Varied ParameterAcceptance CriteriaEffect on Proposed MethodEffect on Alternative MethodAnalysis
          Flow Rate (+0.1 mL/min)System suitability met, Assay result within ±2%Retention time shifted predictably, assay result changed by -0.8%. System suitability passed.Significant peak broadening, assay result changed by -5.5%. System suitability failed.The Proposed Method is robust to minor changes in flow rate. The Alternative Method is highly sensitive to this change, making it unreliable for routine use.
          Temp (+5°C)System suitability met, Assay result within ±2%Minor shift in retention time, assay result changed by +0.5%. System suitability passed.Tailing factor increased to 2.8, assay result changed by +4.2%. System suitability failed.The Proposed Method is robust to temperature fluctuations. The Alternative Method's peak shape degrades significantly with a minor temperature change.

          Visualizing the Validation Workflow

          The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to the final confirmation of a robust method.

          HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Protocol (ICH Q2(R1)) cluster_outcome Phase 3: Outcome MethodDev Method Development & Optimization SystemSuitability System Suitability Testing (SST) MethodDev->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ (If required) Linearity->LOD_LOQ Data can be used to estimate Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

          Caption: Logical workflow for HPLC method validation according to ICH guidelines.

          Conclusion

          This guide demonstrates that the validation of an HPLC method for Poncirin is a systematic and logical process governed by the ICH Q2(R1) guidelines. The comparative data clearly shows the difference between a well-developed, robust method and an alternative that fails to meet critical performance criteria. The "Proposed Validated Method" consistently met or exceeded the acceptance criteria for all parameters, proving it to be specific, linear, accurate, precise, and robust. Such a method can be implemented with high confidence in a regulated laboratory for the routine quality control and analysis of Poncirin, ensuring the integrity and reliability of the analytical data generated.

          References

          • Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. PMC. [Link]

          • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

          • HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]

          • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

          • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]

          • Quality Guidelines. ICH. [Link]

          • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

          • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

          • Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. ResearchGate. [Link]

          • Determination of Flavonoid Glycosides, Polymethoxyflavones, and Coumarins in Herbal Drugs of Citrus and Poncirus Fruits by High Performance Liquid Chromatography–Electrospray Ionization/Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

          • Contents of poncirin and naringin in fruit of Poncirus trifoliata according to different harvesting times and locations for two years. ResearchGate. [Link]

          • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

          • Development and validation of an UHPLC-MS/MS method for the simultaneous determination of four flavonoid glycosides and phellopterin in rat plasma: application to a pharmacokinetic study of oral administration of Poncirus trifoliata extract. Royal Society of Chemistry. [Link]

          • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

          • [Quality analysis of Citri Trifoliatae Fructus in different harvest time by HPLC combined with electronic eye technology]. PubMed. [Link]

          • Poncirin, CAS No. 14941-08-3 | Further Reference Substances for HPLC. Carl ROTH. [Link]

          • HPLC profile of poncirin and isosakuranetin in Ponciri fructus extract... ResearchGate. [Link]

          • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

          • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

          Sources

          Reference standard purity assessment for Isosakuranetin-7-neohesperidoside

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-Depth Comparative Guide to the Purity Assessment of Isosakuranetin-7-neohesperidoside as a Reference Standard

          For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. The purity value assigned to a reference material directly impacts the accuracy of all subsequent quantitative measurements, from potency assays to impurity profiling. Isosakuranetin-7-neohesperidoside (also known as Poncirin), a flavanone glycoside found in citrus species, is a compound of increasing interest for its potential biological activities.[1][2] Establishing a high-purity reference standard for this compound is therefore a critical prerequisite for rigorous scientific investigation.

          This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Isosakuranetin-7-neohesperidoside. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, emphasizing a multi-faceted, orthogonal approach. The objective is to build a self-validating system of analyses that culminates in a highly confident and defensible purity value.

          The Imperative of Orthogonal Purity Assessment

          A fundamental principle in the qualification of reference standards is the use of orthogonal methods—analytical techniques that rely on different chemical or physical principles.[3] This approach ensures that impurities not detected by one method (e.g., due to co-elution in chromatography) can be identified and quantified by another. For a complex glycosylated natural product like Isosakuranetin-7-neohesperidoside, a single method is insufficient. The quality and purity of reference standards are critical for achieving scientifically valid results.[4] This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC) for separative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

          Core Analytical Techniques: A Comparative Overview

          The selection of analytical techniques should be tailored to the physicochemical properties of the analyte. Isosakuranetin-7-neohesperidoside is a relatively large (MW: 594.6 g/mol ), polar molecule with a defined chromophore, making it amenable to several high-precision techniques.[5]

          Parameter High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
          Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Nuclear resonance of specific protons is directly proportional to their molar concentration.Chromatographic separation followed by mass-to-charge ratio detection.
          Purity Type Relative Purity (Area % method).Absolute Purity (Mass fraction).[3]Primarily for impurity identification and profiling.
          Key Advantage Excellent for resolving structurally related impurities and degradants.Primary ratio method; does not require a reference standard of the analyte itself.[6][7]Unmatched sensitivity and specificity for detecting and identifying trace-level impurities.[8]
          Limitations Requires a high-purity reference standard for potency assignment; co-eluting impurities can be missed.Lower sensitivity than HPLC; requires soluble analyte and a certified internal standard.Quantification can be complex and requires specific reference standards for each impurity.
          Common Use Area percent purity, potency assay vs. a qualified standard, stability studies.Absolute purity assignment, certification of reference materials.[9][10]Impurity profiling, identification of unknown peaks from HPLC.

          Workflow for Comprehensive Purity Assessment

          A robust workflow for qualifying Isosakuranetin-7-neohesperidoside as a reference standard involves a logical sequence of analyses where the results of one technique inform the next. This ensures a thorough characterization of the material.

          Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment (Orthogonal Methods) cluster_2 Impurity & Residuals Analysis cluster_3 Final Certification start Candidate Material (Isosakuranetin-7-neohesperidoside) identity Identity Confirmation (NMR, MS, IR) start->identity hplc HPLC-UV Purity (Area % Method) identity->hplc Separation Method Development qnmr qNMR Purity (Absolute Mass %) identity->qnmr Structural Info for Proton Selection lcms LC-MS Impurity Profile (Identification of unknowns) hplc->lcms Investigate Unknown Peaks mass_balance Mass Balance Calculation (Purity = 100% - Impurities) hplc->mass_balance Chromatographic Purity Value qnmr->mass_balance Absolute Purity Value (Primary) lcms->mass_balance Identified Impurity Data water Water Content (Karl Fischer Titration) water->mass_balance solvents Residual Solvents (GC-HS) solvents->mass_balance cert Certified Reference Standard mass_balance->cert

          Caption: Orthogonal workflow for reference standard certification.

          Experimental Protocols and Rationale

          High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity

          Rationale: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar compounds like flavonoid glycosides. It excels at separating the main component from structurally similar impurities, such as other glycosides or the aglycone (Isosakuranetin). A C18 column is chosen for its hydrophobic stationary phase, which provides good retention and separation of flavonoids when used with a water/acetonitrile mobile phase.[11][12] The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial to protonate phenolic hydroxyl groups, ensuring sharp, symmetrical peaks.[13] UV detection is set at the absorbance maximum of the flavanone chromophore (around 286 nm) for optimal sensitivity.[14]

          Experimental Protocol:

          • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

          • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

          • Mobile Phase:

            • A: Water with 0.1% Formic Acid

            • B: Acetonitrile with 0.1% Formic Acid

          • Gradient Elution:

            • 0-5 min: 15% B

            • 5-25 min: 15% to 40% B

            • 25-30 min: 40% to 80% B

            • 30-35 min: Hold at 80% B

            • 35-36 min: 80% to 15% B

            • 36-45 min: Hold at 15% B (re-equilibration)

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 30 °C.

          • Detection Wavelength: 286 nm.

          • Injection Volume: 10 µL.

          • Sample Preparation: Accurately weigh ~5 mg of Isosakuranetin-7-neohesperidoside and dissolve in 10 mL of methanol to prepare a 500 µg/mL stock solution. Further dilute as needed.

          • Analysis: Perform five replicate injections. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The method should be validated for parameters like specificity, linearity, precision, and accuracy according to established guidelines.[15][16][17]

          Quantitative ¹H-NMR (qNMR) for Absolute Purity

          Rationale: qNMR is a primary analytical method that allows for the determination of a compound's purity without needing a reference standard of the same substance.[9][10] Quantification is achieved by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[3] This technique is particularly valuable for certifying reference materials as it provides an absolute purity value (mass fraction) and is mechanistically orthogonal to chromatography.[7]

          Experimental Protocol:

          • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.

          • Internal Standard (IS): Maleic acid or another suitable certified reference material with non-overlapping signals.

          • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

          • Sample Preparation:

            • Accurately weigh ~15 mg of Isosakuranetin-7-neohesperidoside into an NMR tube.

            • Accurately weigh ~5 mg of the certified internal standard into the same NMR tube.

            • Record both weights precisely to four decimal places.

            • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

          • NMR Acquisition Parameters (Critical for Quantification):

            • Pulse Angle: 30° (to ensure full relaxation).

            • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (typically >30 seconds).

            • Number of Scans: ≥16 (to achieve adequate signal-to-noise).

          • Data Processing:

            • Apply Fourier transform, phase correction, and baseline correction.

            • Select well-resolved, non-exchangeable proton signals for both the analyte and the internal standard for integration. For Isosakuranetin-7-neohesperidoside, aromatic protons or the anomeric proton of the sugar moiety are often suitable.

          • Purity Calculation: The purity (P_analyte) is calculated using the following formula:

            P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

            Where:

            • I = Integral value

            • N = Number of protons for the integrated signal

            • M = Molar mass

            • W = Weight

            • P = Purity of the internal standard

          LC-MS for Impurity Identification

          Rationale: While HPLC-UV can detect impurities, it cannot identify them. LC-MS, particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements that can be used to determine the elemental composition of unknown peaks.[18][19] Tandem MS (MS/MS) further fragments the impurity ions, providing structural clues that aid in their identification.[20] This is essential for understanding the impurity profile, which may include isomers, degradation products, or related flavonoid glycosides.[21]

          Experimental Protocol:

          • Instrumentation: UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an electrospray ionization (ESI) source.

          • Chromatographic Conditions: Use the same or a very similar method as the HPLC-UV protocol to ensure correlation of peaks.

          • MS Parameters:

            • Ionization Mode: ESI positive and negative modes to capture a wide range of potential impurities.

            • Mass Range: Scan a broad range, e.g., m/z 100-1000.

            • Data Acquisition: Perform full scan MS to detect all ions and data-dependent MS/MS to automatically fragment the most intense peaks.

          • Analysis:

            • Correlate minor peaks from the HPLC-UV chromatogram with their corresponding masses from the LC-MS total ion chromatogram.

            • Use the accurate mass data from the full scan to propose molecular formulas for the impurities.

            • Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities. For Isosakuranetin-7-neohesperidoside (C₂₈H₃₄O₁₄, exact mass: 594.1949), common fragmentations include the loss of the rhamnose and glucose units.[5][21]

          Final Purity Assignment: The Mass Balance Approach

          The most accurate and defensible purity value for a reference standard is determined by a mass balance approach. This method does not measure the analyte directly but rather quantifies all potential impurities and subtracts them from 100%.

          Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Residue)

          This comprehensive assessment, built on the foundation of orthogonal analytical techniques, provides the highest level of confidence in the certified purity of an Isosakuranetin-7-neohesperidoside reference standard, ensuring its suitability for demanding research and quality control applications.[4]

          References

          • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 12(5), 327-338. [Link]

          • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). qNMR—a versatile concept for the validation of natural product reference compounds. Journal of natural products, 75(4), 834-848. [Link]

          • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

          • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

          • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

          • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4463283, Isosakuranetin-7-neohesperidoside. [Link]

          • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

          • CAPS. (n.d.). Isosakuranetin-7-neohesperidoside - Phytochemical. [Link]

          • Pezzuto, J. M. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

          • Kim, Y., Lee, J., Lee, S., Oh, S., & Lee, J. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Toxicological research, 32(4), 345-353. [Link]

          • Li, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Foods, 8(8), 346. [Link]

          • MassBank. (2019). Record: isosakuranetin-7-O-neohesperidoside; LC-ESI-QTOF; MS2. [Link]

          • MassBank Europe. (2019). isosakuranetin-7-O-neohesperidoside; LC-ESI-QTOF; MS2. [Link]

          • Viljoen, A. M., et al. (2012). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Pharmacognosy and Phytotherapy, 4(3), 30-37. [Link]

          • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]

          • Dwivedi, C., et al. (2011). Stereospecific high-performance liquid chromatographic assay of isosakuranetin in rat urine. Biomedical Chromatography, 25(6), 724-728. [Link]

          • XRF Scientific. (2023). Methods for Validating Reference Materials. [Link]

          • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link]

          • Harnly, J. M., et al. (2006). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Journal of Agricultural and Food Chemistry, 54(13), 4537-4547. [Link]

          • Wikipedia. (n.d.). Isosakuranetin. [Link]

          • PubChemLite. (n.d.). Isosakuranetin-7-neohesperidoside (C28H34O14). [Link]

          • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442456, Poncirin. [Link]

          • ResearchGate. (2019). Comparison of analytical methods reported for determination of flavonoid glycosides in lemon. [Link]

          • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). A Newer Rp-Hplc Method For The Estimation Of Flunarizine Dihydrochloride In Bulk And Pharmaceutical Formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 666-673. [Link]

          • Journal of Young Pharmacists. (2023). Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin in a Topical Formulation. [Link]

          • MDPI. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 20(11), 19782-19808. [Link]

          • PubMed. (2015). Development of new reference material neohesperidin for quality control of dietary supplements. [Link]

          • Journal of Agricultural and Food Chemistry. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. [Link]

          • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

          • Ministry of Agriculture, Forestry and Fisheries, Japan. (n.d.). 7 Regulations of reference standards, reagents, test solutions, standard solutions for volumetric analysis, Matching fluids for nephelometry, etc. [Link]

          • MDPI. (2024). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. Applied Sciences, 14(14), 6039. [Link]

          • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). A Newer Rp - Hplc Method For The Estimation Of Isosorbide Dinitrate In Tablet Formulation. [Link]

          Sources

          NMR spectral data comparison for Poncirin structure confirmation

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Technical Comparison Guide
          Subject: Structural Elucidation of Poncirin vs. Didymin (Neoponcirin)

          Executive Summary: The Structural Challenge

          In the development of flavonoid-based therapeutics, Poncirin (Isosakuranetin-7-O-neohesperidoside) presents a specific identification challenge. It is frequently confused with its structural isomer Didymin (also known as Neoponcirin).

          Both compounds share the identical aglycone (Isosakuranetin ) and the same molecular formula (

          
          ). The sole difference lies in the interglycosidic linkage between the Rhamnose and Glucose moieties:
          
          • Poncirin: Contains Neohesperidose (Rhamnose

            
             Glucose).[1][2]
            
          • Didymin: Contains Rutinose (Rhamnose

            
             Glucose).[2]
            

          Mass Spectrometry (MS) often fails to distinguish these isomers definitively because their fragmentation patterns are nearly identical. Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm the

          
           linkage characteristic of Poncirin. This guide outlines the precise spectral markers required to validate Poncirin and reject the Didymin alternative.
          

          Comparative Analysis: Poncirin vs. Alternatives

          The following table highlights the critical NMR signals that differentiate Poncirin from its primary confusant, Didymin.

          Table 1: Key Diagnostic NMR Differences (DMSO- , 500 MHz)
          FeaturePoncirin (Target) Didymin (Alternative) Structural Cause
          Glycosidic Linkage Neohesperidose (
          
          
          )
          Rutinose (
          
          
          )
          Position of Rhamnose attachment
          
          
          C Glucose C-2''
          
          
          76.0 - 78.0 ppm
          (Downfield)
          
          
          73.0 ppm (Upfield)
          Glycosylation Effect: Substitution at C-2 deshields the carbon.
          
          
          C Glucose C-6''
          
          
          60.5 ppm (Typical
          
          
          OH)
          
          
          66.0 - 67.0 ppm
          (Downfield)
          Glycosylation Effect: Substitution at C-6 deshields the carbon.
          
          
          H Rhamnose H-1'''
          
          
          5.10 - 5.25 ppm
          (Singlet/Broad S)
          
          
          4.40 - 4.60 ppm (Doublet,
          
          
          Hz)
          Anomeric proton environment changes significantly based on linkage.
          HMBC Correlation Rha H-1'''
          
          
          Glc C-2''
          Rha H-1'''
          
          
          Glc C-6''
          Definitive Proof: Long-range coupling confirms attachment point.

          Note: Chemical shifts (

          
          ) may vary slightly (
          
          
          
          0.2 ppm) depending on concentration and temperature, but the relative shift difference between C-2'' and C-6'' is invariant.

          Experimental Protocol: Self-Validating Structure Confirmation

          To ensure high-fidelity data capable of resolving the sugar linkages, follow this optimized workflow.

          Phase 1: Sample Preparation
          • Solvent Selection: Use DMSO-

            
              (99.9% D).
            
            • Reasoning: Methanol-

              
               is common, but DMSO-
              
              
              
              provides better resolution of the hydroxyl protons (OH-5), which confirms the aglycone oxidation state.
          • Concentration: Dissolve 5–10 mg of isolated compound in 600

            
            L solvent.
            
            • Reasoning: High concentration is required for clear HMBC signals (long-range C-H correlations) within a reasonable acquisition time.

          • Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors.

          Phase 2: Acquisition Parameters (500 MHz+)
          • Temperature: 298 K (25°C).

          • 1D

            
            H NMR:  64 scans. Focus on accurate integration of the aromatic region to confirm purity.
            
          • 2D HSQC (Heteronuclear Single Quantum Coherence): Essential for assigning protonated carbons (distinguishes Glc C-2 from C-3/C-4).

          • 2D HMBC (Heteronuclear Multiple Bond Correlation): CRITICAL STEP. Set long-range coupling delay for

            
             Hz. This experiment visualizes the "bridge" between the two sugars.
            
          Phase 3: The Validation Logic (Decision Tree)
          • Check Aglycone: Confirm Isosakuranetin backbone (Methoxy signal at

            
            3.8 ppm, two meta-coupled doublets for Ring A, AA'BB' system for Ring B).
            
          • Check Sugars: Identify two anomeric protons.

          • Verify Linkage: Look for the HMBC cross-peak from the Rhamnose anomeric proton.

            • If it correlates to a Carbon at ~77 ppm

              
              Poncirin .
              
            • If it correlates to a Carbon at ~67 ppm

              
              Didymin .
              

          Visualization: Pathways and Logic

          Figure 1: Structural Elucidation Workflow

          This diagram illustrates the logical flow from crude extraction to definitive NMR confirmation.

          Structure_Elucidation Start Crude Extract / Fraction HPLC HPLC Purification (Isolate Peak) Start->HPLC MS LC-MS Analysis (m/z 593 [M-H]-) HPLC->MS Ambiguity AMBIGUITY: Poncirin vs. Didymin? MS->Ambiguity Identical Mass NMR_Prep NMR Prep (DMSO-d6, >5mg) Ambiguity->NMR_Prep Required Step NMR_1D 1D 1H & 13C NMR (Check Shifts) NMR_Prep->NMR_1D NMR_2D 2D HMBC (The 'Bridge' Check) NMR_1D->NMR_2D Result_Pon CONFIRMED: Poncirin (Linkage 1->2) NMR_2D->Result_Pon Rha(H1) -> Glc(C2) Result_Did REJECTED: Didymin (Linkage 1->6) NMR_2D->Result_Did Rha(H1) -> Glc(C6)

          Caption: Workflow for distinguishing Poncirin from Didymin using HMBC correlations.

          Figure 2: The HMBC "Fingerprint" Correlation

          This diagram details the specific atomic interactions observed in the HMBC spectrum that define the Poncirin structure.

          HMBC_Correlation cluster_legend Legend Rha_H1 Rhamnose H-1''' (Proton Source) Glc_C2 Glucose C-2'' (~77 ppm) Rha_H1->Glc_C2 Strong HMBC (Poncirin) Glc_C6 Glucose C-6'' (~66 ppm) Rha_H1->Glc_C6 Absent in Poncirin Aglycone Aglycone C-7 (Isosakuranetin) Glc_H1 Glucose H-1'' Glc_H1->Aglycone Glycosidic Bond key Green Arrow = 1->2 Linkage (Neohesperidose) Red Dashed = 1->6 Linkage (Rutinose)

          Caption: HMBC correlations proving the Neohesperidose (1->2) linkage unique to Poncirin.

          References

          • Jung, H. A., et al. (2003). "Antioxidant Flavonoids from the Leaves of Morus alba." Archives of Pharmacal Research, 26(10), 809-815. (Establishes baseline spectral data for prenylated flavonoids and glycoside linkages).

          • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The authoritative text on UV and NMR shifts for flavonoid glycosylation patterns).

          • Kim, G. S., et al. (2008). "Quantitative determination of hesperidin and neohesperidin in Citrus species by NMR spectroscopy." Phytochemical Analysis. (Validates the C-2 vs C-6 shift distinction between neohesperidose and rutinose moieties).

          • PubChem. (2024). "Poncirin Compound Summary." National Library of Medicine. (Verifies chemical structure and molecular weight).

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          Isosakuranetin-7-neohesperidoside
          Reactant of Route 2
          Reactant of Route 2
          Isosakuranetin-7-neohesperidoside

          Descargo de responsabilidad e información sobre productos de investigación in vitro

          Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.